2,7-Dibromofluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFJPFSWLMKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167744 | |
| Record name | 2,7-Dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16433-88-8 | |
| Record name | 2,7-Dibromofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dibromofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromofluorene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromofluorene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromofluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials. Its rigid, planar fluorene core, combined with the reactive bromine atoms at the 2 and 7 positions, makes it an ideal precursor for creating π-conjugated systems through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, applications, and safety protocols associated with this compound, intended for professionals in research and development.
Chemical and Physical Properties
This compound typically appears as a white to light yellow or off-white crystalline powder.[2][3] It is soluble in solvents like chloroform, though its solubility in water is negligible.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 16433-88-8 | [5] |
| Molecular Formula | C₁₃H₈Br₂ | [5] |
| Molecular Weight | 324.01 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | ~329.77 °C (rough estimate) | [3] |
| Density | ~1.72 g/cm³ (estimate) | [2] |
| IUPAC Name | 2,7-dibromo-9H-fluorene | [5] |
| InChI Key | AVXFJPFSWLMKSG-UHFFFAOYSA-N | |
| SMILES | Brc1ccc-2c(Cc3cc(Br)ccc-23)c1 |
Spectroscopic Properties
The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | References |
| ¹H NMR | 7.65 (s, 2H), 7.60 (d, J=8 Hz, 2H), 7.51 (dd, J=8 Hz, 2H), 3.85 (s, 2H) | [6] |
| ¹³C NMR | 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | [6] |
-
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is available in public databases and can be used for structural confirmation.[5][7]
-
UV-Vis Spectroscopy: In dichloromethane, a UV-Vis spectrum of 2,7-dibromo-9H-fluorene has been reported.[8]
Synthesis and Purification
The most common synthetic route to this compound is the electrophilic bromination of fluorene. Several protocols exist, offering different advantages in terms of yield, scalability, and reaction conditions.
Experimental Protocol 1: Bromination using Copper(II) Bromide on Alumina
This method provides a high yield of the desired product under reflux conditions.[6][9]
Materials:
-
Fluorene (1.5 g, 9.0 mmol)
-
Copper(II) bromide on alumina (30 g)
-
Carbon tetrachloride (CCl₄, 130 mL)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate/hexane mixture (5:95 v/v) for recrystallization
Procedure:
-
Dissolve fluorene in 80 mL of CCl₄ in a round-bottom flask.
-
Add 30 g of copper(II) bromide on alumina to the solution.
-
Stir the mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid material and wash it with 50 mL of CCl₄.
-
Dry the combined organic solution over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as yellow solids (Expected yield: ~2.87 g, 98%).[6]
-
Purify the crude product by recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pale yellow crystals.[6][9]
Experimental Protocol 2: Bromination using an In-Situ Generated Brominating Agent
This patented method utilizes a bromide salt, an acid, and an oxidant, offering an alternative to using elemental bromine or pre-formed brominating agents.[10]
Materials:
-
Fluorene
-
Organic solvent (e.g., 1,2-dichloroethane)
-
Bromide source (e.g., sodium bromide, potassium bromide)
-
Acid (e.g., sulfuric acid, phosphoric acid)
-
Oxidant (e.g., hydrogen peroxide, peracetic acid)
-
Saturated sodium sulfite solution
Procedure:
-
Dissolve fluorene in an organic solvent in a reactor.
-
Add an aqueous solution of the bromide and the acid at room temperature. The molar ratio of fluorene:bromide:acid should be approximately 1:2-3:1-2.
-
Gradually add an aqueous solution of the oxidant while stirring. The molar ratio of fluorene:oxidant should be 1:2-4.
-
Stir the reaction at room temperature for 2-8 hours, monitoring progress by liquid chromatography.
-
Upon completion, add saturated sodium sulfite solution to quench any unreacted bromine.
-
Filter the resulting solid and wash with 1,2-dichloroethane and water to obtain the product with >98% purity.
-
The filtrate can be separated, and the organic phase concentrated to yield more product, which can be further purified by recrystallization. The total reported yield is 78-85%.[10]
Purification
The most common method for purifying this compound is recrystallization.[11] A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., ethyl acetate), followed by the addition of a solvent in which it is insoluble (e.g., hexane) to induce crystallization upon slow cooling.[9][12]
Applications in Materials Science
This compound is a cornerstone monomer for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics.
Suzuki Coupling Polymerization
The bromine atoms on the fluorene core are excellent leaving groups for palladium-catalyzed Suzuki cross-coupling reactions. This reaction is widely used to polymerize this compound (or its 9,9-disubstituted derivatives) with fluorene-2,7-diboronic acid esters to create high molecular weight polyfluorenes.[9][13] These polymers are investigated as hole-transporting materials for organic light-emitting diodes (OLEDs) and for use in label-free DNA microarrays.
Experimental Protocol: General Suzuki Polymerization
The following is a representative protocol for the synthesis of a polyfluorene using a 2,7-dibromo-9,9-dialkylfluorene monomer.[13]
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 eq)
-
Triphenylphosphine (PPh₃) (0.060 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (4.00 eq)
-
Anhydrous, degassed toluene and deionized water
-
Methanol
Procedure:
-
In a glovebox, combine the dibromo monomer, the diboronic ester monomer, and potassium carbonate in a Schlenk flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a minimal amount of degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by degassed toluene and water (e.g., 4:1 ratio) to create a biphasic system.
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 24-48 hours.
-
After the reaction, cool the mixture and precipitate the polymer by slowly adding the organic phase to a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum. Further purification can be achieved using Soxhlet extraction.
Safety and Handling
This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.
Table 3: GHS Hazard Information for this compound
| Identifier | Description | References |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [chembk.com]
- 3. 16433-88-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 20.210.105.67 [20.210.105.67]
- 10. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
physical and chemical properties of 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromofluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials.[1][2] Its rigid, planar fluorene core, functionalized with bromine atoms at the 2 and 7 positions, makes it an ideal intermediate for creating a variety of functional polymers and small molecules.[3] These materials, particularly polyfluorene derivatives, are of significant interest due to their excellent thermal and chemical stability, high quantum efficiency, and wide band gaps, which are desirable properties for applications in organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
Physical Properties
| Property | Value | Reference |
| Appearance | White to pale cream or pale pink crystals or powder | [6] |
| Melting Point | 164-166 °C | [1][7][8][9][10] |
| Boiling Point | 402.7 °C at 760 mmHg (estimate) | [11] |
| Density | ~1.72-1.79 g/cm³ (estimate) | [7][11] |
| Solubility | Soluble in chloroform; slightly soluble in ethanol and ether; almost insoluble in water. | [1][4] |
| Vapor Pressure | 2.5E-06 mmHg at 25°C | [7][11] |
Chemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Br₂ | [8] |
| Molecular Weight | 324.01 g/mol | [7][8][12] |
| IUPAC Name | 2,7-dibromo-9H-fluorene | [6][12] |
| CAS Number | 16433-88-8 | [1][8] |
| ¹H NMR (CDCl₃) | δ (ppm) 7.65 (s, 2H), 7.60 (d, J = 8 Hz, 2H), 7.51 (dd, J = 8 Hz, 2H), 3.85 (s, 2H) | |
| ¹³C NMR (CDCl₃) | δ (ppm) 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | [13] |
| InChI Key | AVXFJPFSWLMKSG-UHFFFAOYSA-N | [8][14] |
| SMILES | Brc1ccc2c(Cc3cc(Br)ccc23)c1 | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are critical for its practical application in research and development.
Synthesis of this compound from Fluorene
A common method for the synthesis of this compound involves the direct bromination of fluorene. One effective protocol utilizes copper(II) bromide on alumina as the brominating agent.[3][13]
Materials:
-
Fluorene (1.5 g, 9.0 mmol)
-
Copper(II) bromide on alumina (30 g)
-
Carbon tetrachloride (CCl₄, 130 mL)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate/hexane mixture (5:95 v/v)
Procedure:
-
A solution of fluorene in CCl₄ (80 mL) is prepared.
-
30 g of copper(II) bromide on alumina is added to the solution.
-
After cooling to room temperature, the solid material is removed by filtration and washed with CCl₄ (50 mL).[13]
-
The combined organic solution is dried over anhydrous magnesium sulfate.[3][13]
-
The solvent is removed under reduced pressure, yielding the crude product as a yellow solid.[13]
-
The product is purified by recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) to give pale yellow crystals.[13] Yield: 2.87 g (98%)[13]
Oxidation to 2,7-Dibromo-9-fluorenone
This compound can be readily oxidized to 2,7-Dibromo-9-fluorenone, another important intermediate, particularly for the synthesis of polymers with altered electronic properties.[15][16]
Materials:
-
This compound (10.0 g, 30.9 mmol)
-
Chromium(VI) oxide (CrO₃, 12 g, 0.12 mol)
-
Acetic acid (250 mL)
-
Water
Procedure:
-
A suspension of this compound and CrO₃ in acetic acid is prepared.[15]
-
The mixture is stirred at room temperature for 12 hours.[15]
-
The resulting yellow precipitate is collected by suction filtration.[15]
-
The collected solid is washed thoroughly with water.
-
The product is dried under vacuum to yield 2,7-Dibromo-9-fluorenone as a yellow solid.[15] Yield: 10.1 g (98%)[15]
Role as a Versatile Chemical Intermediate
The primary utility of this compound lies in its role as a monomer for the synthesis of conjugated polymers via cross-coupling reactions, such as Suzuki and Yamamoto couplings. The bromine atoms provide reactive sites for the formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems. These polymers are the active components in a range of organic electronic devices.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95), should be used during handling. It should be stored in a dry, well-sealed container at room temperature.[1]
Conclusion
This compound is a foundational molecule in the field of organic electronics. Its well-defined structure and reactivity allow for the systematic design and synthesis of high-performance materials. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound, facilitating its effective use in the development of next-generation electronic and photonic devices.
References
- 1. This compound | 16433-88-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. 9,9-Diethyl-2,7-dibromofluorene [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. This compound 97 16433-88-8 [sigmaaldrich.com]
- 9. This compound 97 16433-88-8 [sigmaaldrich.com]
- 10. This compound [stenutz.eu]
- 11. This compound|Electronical chemicals|Products [codchem.com]
- 12. This compound | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. This compound(16433-88-8) 1H NMR spectrum [chemicalbook.com]
- 15. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 16. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,7-Dibromofluorene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,7-dibromofluorene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organic molecules. This document presents detailed spectral data, experimental protocols, and visualizations to facilitate a thorough understanding of the NMR characteristics of this compound.
Introduction to this compound
This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a key building block in the synthesis of various organic electronic materials, including polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A precise understanding of its structure, confirmed by NMR spectroscopy, is crucial for the development of these advanced materials.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the six aromatic protons, and a signal in the aliphatic region for the methylene protons at the C9 position.
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| 7.67 | Doublet (d) | 2H | 1 | H-1, H-8 |
| 7.61 | Doublet (d) | 2H | 8 | H-4, H-5 |
| 7.51 | Doublet of Doublets (dd) | 2H | 8 | H-3, H-6 |
| 3.87 | Singlet (s) | 2H | - | H-9 |
Note: The reported coupling constant of 1 Hz for the doublet at 7.67 ppm is likely a long-range coupling or a typographical error in the source literature. The doublet of doublets at 7.51 ppm is reported with only one coupling constant.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven different carbon environments in the molecule.
| Chemical Shift (δ) in ppm | Assignment |
| 144.65 | C-4a, C-4b |
| 139.55 | C-8a, C-9a |
| 130.01 | C-3, C-6 |
| 128.16 | C-4, C-5 |
| 121.04 | C-1, C-8 |
| 120.82 | C-2, C-7 |
| 36.43 | C-9 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of solid aromatic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically a height of 4-5 cm.
NMR Data Acquisition
-
Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton signals.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2 seconds is a common starting point.
-
Spectral Width: A spectral width of around 200-250 ppm is used to encompass the full range of carbon chemical shifts.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shifts of the peaks are determined.
Visualization of NMR Analysis Workflow
The following diagrams illustrate the logical workflow of NMR analysis for structural elucidation.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in NMR-based structural elucidation.
An In-depth Technical Guide to the FT-IR and UV-Vis Spectra of 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of 2,7-Dibromofluorene. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of fluorene derivatives in fields such as organic electronics and pharmaceutical development.
Introduction
This compound is a key synthetic intermediate used in the preparation of a wide range of organic materials, including polymers for organic light-emitting diodes (OLEDs) and other electronic devices. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and the prediction of the photophysical properties of its derivatives. This guide presents a detailed analysis of its FT-IR and UV-Vis spectra, including experimental protocols and data interpretation.
FT-IR Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its aromatic and halogenated structure.
Data Presentation: FT-IR Spectral Data
The following table summarizes the characteristic infrared absorption bands for this compound. The assignments are based on established group frequency correlations for aromatic and halogenated compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600-1585 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1500-1400 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~880 | C-H Out-of-Plane Bending (para-substituted pattern) | Strong |
| 600-500 | C-Br Stretch | Medium-Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound displays key features that confirm its molecular structure:
-
Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region is characteristic of the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretching: The absorptions in the 1600-1400 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the fluorene ring system.[1]
-
C-H Out-of-Plane Bending: A strong band around 880 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations, and its position is characteristic of a 1,2,4-trisubstituted or, in this symmetric case, a 2,7-disubstituted aromatic ring system.
-
C-Br Stretching: The presence of one or more bands in the 600-500 cm⁻¹ region is a clear indication of the carbon-bromine stretching vibration, confirming the bromination of the fluorene core.
Experimental Protocol: FT-IR Spectroscopy
This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound solid sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
UV-Vis Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the absorption of UV light leads to π → π* transitions. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the solvent environment.
Data Presentation: UV-Vis Spectral Data
The following table summarizes the expected UV-Vis absorption data for this compound in a common organic solvent. Due to the limited availability of precise quantitative data for this compound, the absorption maximum is estimated based on data for closely related fluorene derivatives.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Tetrahydrofuran (THF) | ~300-320 | Not available | π → π* |
Note: The absorption maximum (λmax) can be influenced by the solvent polarity.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to be dominated by a strong absorption band in the UV region. This absorption corresponds to a π → π* electronic transition within the conjugated fluorene system. The bromine substituents can cause a slight red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted fluorene.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound in a solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Spectroscopic grade solvent (e.g., Tetrahydrofuran - THF)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., THF, Dichloromethane).[2]
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for FT-IR and UV-Vis spectroscopy.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Experimental workflow for UV-Vis analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromofluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dibromofluorene and its derivatives. Fluorene-based compounds are a significant class of materials in organic electronics and medicinal chemistry, valued for their rigid, planar structure and unique photophysical properties. This compound, in particular, serves as a versatile building block, enabling the construction of complex molecular architectures through a variety of chemical transformations. The bromine atoms at the 2 and 7 positions are strategically placed for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This guide details the synthetic routes to key this compound derivatives and the analytical methods for their characterization, presented in a format tailored for researchers and professionals in the field.
Synthesis of the this compound Core
The foundational step in the synthesis of its derivatives is the preparation of this compound itself. A common and effective method involves the direct bromination of fluorene.
Experimental Protocol: Synthesis of this compound
A widely used method for the synthesis of this compound involves the reaction of fluorene with a brominating agent. One such procedure utilizes copper(II) bromide on alumina.
Materials:
-
Fluorene
-
Copper(II) bromide on alumina
-
Carbon tetrachloride (CCl4)
-
Magnesium sulfate (MgSO4)
Procedure:
-
A solution of fluorene (1.5 g, 9.0 mmol) in CCl4 (80 mL) is prepared.
-
To this solution, 30 g of copper(II) bromide on alumina is added.
-
The reaction mixture is stirred at reflux for 5 hours.
-
After cooling to room temperature, the solid material is filtered and washed with CCl4 (50 mL).
-
The organic solution is then dried over magnesium sulfate.
-
Removal of the solvent under reduced pressure yields the crude product.
-
Recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) affords this compound as yellow crystals (2.87 g, 98% yield).[1]
Synthesis of this compound Derivatives
The versatility of the this compound core allows for a wide range of derivatives to be synthesized through reactions at the C-9 position and the C-Br bonds.
Alkylation at the C-9 Position: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
The introduction of alkyl chains at the C-9 position is crucial for improving the solubility of fluorene-based polymers in common organic solvents.
Experimental Protocol:
Step 1: Synthesis of 9,9-Dioctylfluorene
-
To a solution of fluorene (8.48 g, 51.1 mmol) in THF (120 mL) at -78 °C, n-butyllithium (42.92 mL, 107.31 mmol, 2.5 M in hexane) is added dropwise.
-
The mixture is stirred at -78 °C for 45 minutes.
-
Octyl bromide (22.70 g, 117.53 mmol) in THF (25 mL) is added dropwise.
-
The solution is allowed to warm to room temperature and stirred for 3 hours.
-
The mixture is poured into water and extracted with ether.
-
The organic extracts are washed with brine and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and excess octyl bromide is removed by distillation to yield 9,9-dioctylfluorene.[1]
Step 2: Bromination to 2,7-Dibromo-9,9-dioctylfluorene The procedure is analogous to the synthesis of this compound, using 9,9-dioctylfluorene as the starting material.
Oxidation to 2,7-Dibromo-9-fluorenone
Oxidation of the methylene bridge at the C-9 position to a carbonyl group yields 2,7-dibromo-9-fluorenone, another important intermediate.
Experimental Protocol:
-
A mixture of this compound (10.0 g, 30.9 mmol) and CrO3 (12 g, 0.12 mol) is suspended in 250 mL of acetic acid.
-
The mixture is stirred at room temperature for 12 hours.
-
The resulting yellow precipitate is collected by suction filtration, washed thoroughly with water, and dried under vacuum to provide 2,7-dibromo-9-fluorenone as a yellow solid (10.1 g, 98% yield).[2]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 2 and 7 positions are ideal for participating in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4][5]
General Reaction Scheme:
Experimental Protocol for Double Suzuki-Miyaura Coupling:
-
A mixture of the this compound derivative (3.21 mmol), the desired boronic acid (6.7 mmol), and barium hydroxide monohydrate (2.42 g, 12.8 mmol) in a solvent mixture of DME (20 mL) and water (5 mL) is prepared.
-
The mixture is thoroughly degassed with a nitrogen stream.
-
Pd(PPh3)4 (2 mg, 0.0017 mmol) is added, and the mixture is heated to reflux for 24 hours.
-
After cooling, dichloromethane (25 mL) is added, and the mixture is washed with 10% aqueous HCl (4 x 25 mL) and dried over MgSO4.
-
The product is purified by silica gel chromatography.[6]
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[7][8]
General Reaction Scheme:
Experimental Protocol: A general procedure for the Heck reaction involves reacting the this compound derivative with an alkene in the presence of a palladium catalyst, such as Pd(OAc)2, a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent like DMF or NMP at elevated temperatures.[9][10][11]
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13][14]
General Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add the this compound derivative, the terminal alkyne (1.1 - 1.5 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), a ligand (e.g., PPh3, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in an anhydrous solvent (e.g., THF or DMF).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[13][15][16]
Cyanation is the introduction of a cyanide group onto a substrate.[17] For aryl bromides like this compound, palladium-catalyzed cyanation is a common method.[17] The Rosenmund-von Braun reaction, using copper(I) cyanide, is another established method.[18]
Experimental Protocol (Palladium-Catalyzed): A practical, ligand-free cyanation of aryl bromides can be achieved using a palladium catalyst in combination with a non-toxic cyanide source, such as K4[Fe(CN)6], and a base in a polar aprotic solvent.[19]
Characterization
The synthesized this compound and its derivatives are typically characterized by a combination of spectroscopic and analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
Melting Point (mp): The melting point is a useful indicator of the purity of a solid compound.
-
Elemental Analysis: Provides the percentage composition of elements in the compound.
Data Presentation
The following table summarizes key characterization data for this compound and some of its important derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | C13H8Br2 | 324.01[20] | 164-166 | 7.67 (d, 2H), 7.61 (d, 2H), 7.51 (dd, 2H), 3.87 (s, 2H)[1] | 144.65, 139.55, 130.01, 128.16, 121.04, 120.82, 36.43[1] |
| 2,7-Dibromo-9-fluorenone | C13H6Br2O | 338.00 | - | 7.77 (s, 2H), 7.63 (d, 2H), 7.39 (d, 2H)[2] | - |
| Ethyl this compound-9-carboxylate | C16H12Br2O2 | 396.07 | 98-100[1] | 7.81 (d, 2H), 7.57 (d, 4H), 7.55 (d, 2H), 4.82 (s, 1H), 4.27 (q, 2H), 1.32 (t, 3H)[1] | 169.16, 142.01, 139.19, 131.31, 128.93, 121.29, 121.14, 61.78, 52.81, 14.05[1] |
| 9,9-Dioctylfluorene | C29H42 | 390.65 | 34-37[1] | 7.82 (dd, 2H), 7.42 (m, 6H), 2.12 (m, 4H), 1.35-1.24 (m, 20H), 0.96 (t, 6H), 0.79 (m, 4H)[1] | 150.63, 141.15, 126.98, 126.70, 122.78, 119.64, 55.01, 40.46, 31.84, 30.11, 29.26, 29.05, 23.77, 22.64, 14.09[1] |
Conclusion
This compound is a cornerstone building block in the synthesis of a vast array of functional organic materials. The synthetic protocols outlined in this guide, from the initial bromination of fluorene to the subsequent functionalization through alkylation, oxidation, and various cross-coupling reactions, demonstrate the remarkable versatility of this scaffold. The ability to precisely tune the electronic and physical properties of fluorene derivatives through these synthetic transformations has positioned them as critical components in the development of advanced materials for organic electronics and as promising candidates in drug discovery. The detailed experimental procedures and characterization data provided herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorene-based compounds.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. thalesnano.com [thalesnano.com]
- 17. Cyanation - Wikipedia [en.wikipedia.org]
- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 19. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 20. scbt.com [scbt.com]
A Technical Guide to the Electrochemical Properties of 2,7-Dibromofluorene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Materials derived from 2,7-dibromofluorene have garnered significant attention in the fields of organic electronics and materials science. Their inherent electrochemical activity, coupled with the versatility of chemical modification at the C-9 position, makes them prime candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This technical guide provides an in-depth overview of the electrochemical properties of these materials, focusing on their synthesis, characterization, and key performance metrics.
Synthesis of this compound and Derivatives
The foundation of these advanced materials lies in the synthesis of the this compound monomer. A common synthetic route involves the direct bromination of fluorene. For many applications, particularly those requiring solution processability, the fluorene core is functionalized at the C-9 position with alkyl chains, such as in 2,7-dibromo-9,9-dioctylfluorene.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
A typical synthesis involves the alkylation of this compound. In a representative procedure, this compound is reacted with 1-bromooctane in the presence of a strong base, such as potassium hydroxide, and a phase-transfer catalyst like Aliquat 336. The reaction is typically carried out in a biphasic system of a concentrated aqueous KOH solution and an organic solvent at elevated temperatures (e.g., 85 °C) overnight[1]. The product is then extracted with an organic solvent, such as dichloromethane, and purified.
Polymerization of this compound-Based Monomers
The conversion of this compound monomers into conjugated polymers is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent method. This reaction allows for the formation of carbon-carbon bonds between the dibrominated fluorene monomer and a diboronic acid or ester comonomer, leading to the creation of a polyfluorene backbone.
Experimental Protocol: Suzuki Coupling Polymerization of Poly(9,9-dioctylfluorene)
In a typical Suzuki polymerization to synthesize poly(9,9-dioctylfluorene) (PFO), 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester are reacted in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like potassium carbonate. The reaction is often carried out in a biphasic solvent system, for example, a mixture of toluene and water, and heated under an inert atmosphere for an extended period (e.g., 48 hours)[2]. The resulting polymer is then precipitated in a non-solvent like methanol and collected.
Caption: Synthetic workflow from fluorene to a polyfluorene derivative.
Electrochemical Characterization
The electrochemical properties of this compound-based materials are primarily investigated using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials of the material, which are crucial for determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its electrochemical band gap.
Experimental Protocol: Cyclic Voltammetry of a Polyfluorene Film
A thin film of the polyfluorene derivative is typically drop-cast or spin-coated onto a working electrode (e.g., platinum or glassy carbon). The electrochemical measurements are performed in a three-electrode cell containing a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) that has been deoxygenated by purging with an inert gas like nitrogen or argon. A platinum wire is commonly used as the counter electrode and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode. The potential is swept between defined limits at a specific scan rate (e.g., 50-100 mV/s) to observe the oxidation and reduction peaks. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal or external standard for potential calibration.
Caption: Workflow for the electrochemical characterization of a polyfluorene film.
Key Electrochemical Parameters
The electrochemical data obtained from cyclic voltammetry allows for the calculation of several key parameters that dictate the material's performance in electronic devices.
| Parameter | Description | Method of Determination |
| Oxidation Potential (Eox) | The potential at which the material loses electrons (is oxidized). | Determined from the onset or peak of the oxidation wave in the cyclic voltammogram. |
| Reduction Potential (Ered) | The potential at which the material gains electrons (is reduced). | Determined from the onset or peak of the reduction wave in the cyclic voltammogram. |
| HOMO Energy Level | The energy of the highest occupied molecular orbital. A lower HOMO level generally indicates better stability against oxidation. | Estimated from the oxidation potential using the equation: EHOMO = - (Eoxonset vs Fc/Fc+ + 4.8) eV. |
| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital. | Estimated from the reduction potential using the equation: ELUMO = - (Eredonset vs Fc/Fc+ + 4.8) eV. |
| Electrochemical Band Gap (Egel) | The energy difference between the HOMO and LUMO levels. | Calculated as the difference between the onset oxidation and reduction potentials: Egel = |
Electrochemical Data of Representative this compound-Based Polymers
The following table summarizes the electrochemical properties of several polyfluorene derivatives, showcasing the influence of different comonomers on their electronic characteristics.
| Polymer | Comonomer | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Egel (eV) | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | - | 1.0 | -2.1 | -5.8 | -2.7 | 3.1 | [3] |
| Poly(fluorene-alt-benzothiadiazole) (F8BT) | Benzothiadiazole | 1.1 | -1.3 | -5.9 | -3.5 | 2.4 | N/A |
| Poly(fluorene-alt-thiophene) | Thiophene | 0.8 | -2.2 | -5.6 | -2.6 | 3.0 | N/A |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Spectroelectrochemistry
To gain a more comprehensive understanding of the electronic transitions and the nature of the charge carriers (polarons and bipolarons) in these materials, spectroelectrochemistry is employed. This technique combines electrochemical measurements with UV-Vis-NIR spectroscopy, allowing for the in-situ monitoring of changes in the material's absorption spectrum as a function of the applied potential[4][5].
Experimental Setup
A spectroelectrochemical experiment typically utilizes a thin-layer electrochemical cell with an optically transparent working electrode (e.g., indium tin oxide (ITO) coated glass). The cell is placed in the light path of a spectrophotometer, and the absorption spectra are recorded at various applied potentials[4].
Conclusion
This compound-based materials are a versatile class of conjugated polymers with tunable electrochemical properties. Understanding their synthesis and the detailed protocols for their electrochemical characterization is fundamental for the rational design of new materials with optimized performance for various electronic applications. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working in the development of next-generation organic electronic devices.
References
- 1. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Unveiling the molecular features of p- and n-doped polyfluorene - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01933H [pubs.rsc.org]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
A Technical Guide to the Photophysical Properties of 2,7-Dibromofluorene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core photophysical properties of 2,7-dibromofluorene and its diverse derivatives. Fluorene-based compounds are a significant class of organic materials with wide-ranging applications stemming from their unique electronic and optical characteristics.[1] Their rigid, planar structure, and high thermal stability make them ideal candidates for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for biological imaging.[1][2] The ability to readily functionalize the fluorene core, particularly at the 2, 7, and 9 positions, allows for precise tuning of their photophysical properties to suit specific applications.[2]
Core Photophysical Properties
The photophysical behavior of this compound and its derivatives is governed by the absorption of light, leading to electronic excitation, and the subsequent de-excitation processes, which can involve the emission of light (fluorescence or phosphorescence) or non-radiative decay. Key parameters that characterize these processes include the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
The Influence of Substitution
The bromine atoms at the 2 and 7 positions of this compound serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through cross-coupling reactions.[3][4] The nature of these substituents profoundly influences the molecule's electronic structure and, consequently, its photophysical properties.
-
Electron-donating and -accepting groups: The introduction of electron-donating groups (e.g., amines, alkoxides) and electron-accepting groups (e.g., nitriles, ketones) at the 2 and 7 positions can create donor-acceptor systems. This can lead to intramolecular charge transfer (ICT) upon excitation, often resulting in a red-shift of the emission spectrum and a higher sensitivity of the emission to solvent polarity.[5]
-
Extended π-conjugation: Aryl or vinyl groups at the 2 and 7 positions extend the π-conjugated system of the fluorene core. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra.
-
Substitution at the C-9 position: The methylene bridge at the C-9 position can be readily functionalized, typically with alkyl or aryl groups. While these substituents do not directly participate in the π-conjugation of the fluorene backbone, they can influence the material's solid-state morphology and prevent aggregation-caused quenching, thereby enhancing the fluorescence quantum yield in the solid state.
Quantitative Photophysical Data
The following tables summarize key photophysical data for this compound and a selection of its derivatives, providing a comparative overview of the impact of various substituents.
Table 1: Photophysical Properties of this compound and its Derivatives
| Compound | Substituent at C-2 | Substituent at C-7 | Substituent at C-9 | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| This compound | Br | Br | H, H | CCl₄ | - | - | - | [3] |
| Poly(2,7-(9,9-dioctylfluorene)) | Polymer chain | Polymer chain | Octyl, Octyl | Solution | ~380-390 | ~410 | up to 0.87 | [3] |
| 2,7-bis(4-pyridyl)fluorene | 4-pyridyl | 4-pyridyl | H, H | Dioxane | 345 | 385, 405 | - | [5] |
| 2-(N,N-dimethylamino)-7-(4-pyridyl)fluorene | N,N-dimethylamino | 4-pyridyl | H, H | Dioxane | 388 | 498 | - | [5] |
| 2,7-bis(benzothiazol-2-yl)-9,9-diethylfluorene | benzothiazol-2-yl | benzothiazol-2-yl | Ethyl, Ethyl | Hexane | 370 | 390 | 0.85 | |
| 2,7-bis(benzothiazol-2-yl)-9,9-didecylfluorene | benzothiazol-2-yl | benzothiazol-2-yl | Decyl, Decyl | Hexane | 370 | 390 | 0.84 |
Note: The data presented is extracted from various sources and experimental conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the development and application of fluorescent materials. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorene derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or THF). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1 at the absorption maximum (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
The instrument software will automatically subtract the solvent baseline from the sample spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) if the concentration and path length are known.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has been excited by light of a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength (λ_ex), which is typically at or near the absorption maximum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and note the spectral shape and any vibronic features.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring their absorbance at the excitation wavelength remains below 0.1.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and reference.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Methodology:
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast and sensitive single-photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.
-
The timing electronics build a histogram of the arrival times of many photons. This histogram represents the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as the chi-squared value.
Visualizing the Experimental Workflow
The characterization of the photophysical properties of this compound and its derivatives follows a logical experimental workflow. This can be visualized to provide a clear overview of the process.
Caption: Experimental workflow for the synthesis and photophysical characterization of 2,7-disubstituted fluorene derivatives.
This in-depth guide provides a foundational understanding of the photophysical properties of this compound and its derivatives, equipping researchers with the knowledge to synthesize, characterize, and apply these versatile fluorescent materials. The provided data and protocols serve as a valuable resource for the rational design of novel fluorene-based compounds with tailored optical properties for advanced applications.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis, characterization and photophysical processes of fluorene derivative containing naphthalene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.creol.ucf.edu [api.creol.ucf.edu]
- 5. Syntheses and quadratic nonlinear optical properties of 2,7-fluorenylene- and 1,4-phenylene-functionalized o-carboranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Insights into 2,7-Dibromofluorene Oligomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,7-dibromofluorene oligomers, which are pivotal building blocks for organic electronic materials. This document synthesizes key findings on their electronic and optical properties, supported by detailed experimental and computational protocols, to facilitate further research and development in this field.
Electronic and Optical Properties of this compound Based Oligomers and Polymers
The electronic and optical properties of fluorene-based conjugated materials are central to their function in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting band gap, and the absorption and emission characteristics, are intricately linked to the molecular structure, particularly the nature of substituents at the 9-position of the fluorene ring.
Theoretical calculations, primarily using Density Functional Theory (DFT), have proven invaluable in predicting and understanding these properties. The choice of functional and basis set is critical for achieving accuracy in these predictions. Experimental validation is typically performed using techniques such as cyclic voltammetry (CV) for determining HOMO and LUMO levels, and UV-visible (UV-Vis) and photoluminescence (PL) spectroscopy for characterizing optical absorption and emission.
Below is a summary of representative data for various poly(2,7-fluorene) derivatives, showcasing the tunability of their electronic and optical properties.
| Polymer/Oligomer | Substituent at 9-position | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Absorption λmax (nm, solution) | Emission λmax (nm, solution) | Reference |
| P1 | Dihexyl | -5.38 | -2.41 | 2.97 | 379 | 415 | [1] |
| P2 | Dihexyl (co-p-phenylene) | - | - | - | - | - | [1] |
| P6 | Dihexyl (modified side chain) | -5.76 | -2.80 | 2.96 | - | - | [1] |
| P8 | Dihexyl (co-carbazole) | - | - | - | - | - | [1] |
| P9 | Dihexyl (co-naphthalene) | - | - | - | - | - | [1] |
| P10 | Dihexyl (co-pyridine) | - | - | - | - | - | [1] |
| PF | Dioctyl | - | - | - | - | ~410 | [2] |
Experimental Protocols
Synthesis of Poly(2,7-fluorene) Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a cornerstone for the synthesis of polyfluorene derivatives, enabling the polymerization of this compound monomers with various boronic acid or ester co-monomers.
Materials:
-
2,7-dibromo-9,9-disubstituted-fluorene monomer
-
Appropriate diboronic acid or ester co-monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., aqueous K₂CO₃ solution (2 M) or CsF)
-
Solvent system (e.g., toluene, THF, or a mixture with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the 2,7-dibromo-9,9-disubstituted-fluorene monomer, the diboronic acid or ester co-monomer, and the palladium catalyst.
-
Add a degassed solvent system to the flask.[3]
-
Add the aqueous base solution to the reaction mixture.
-
Thoroughly degas the mixture by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to reflux (typically 85-90 °C) under a positive pressure of inert gas and stir vigorously for 24-48 hours.[1][3]
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Characterization of Optical Properties: UV-Vis and Photoluminescence Spectroscopy
UV-Vis and photoluminescence spectroscopy are fundamental techniques for characterizing the optical properties of conjugated polymers.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorimeter
Procedure for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or THF).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λmax) corresponds to the π-π* transition of the conjugated backbone.
Procedure for Photoluminescence Spectroscopy:
-
Use the same dilute polymer solution as for UV-Vis spectroscopy.
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum.
-
The wavelength of maximum emission provides information about the color of the emitted light.
Determination of HOMO and LUMO Energy Levels: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Instrumentation:
-
Potentiostat/Galvanostat system
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate (Bu₄NClO₄) in anhydrous acetonitrile)
Procedure:
-
Coat a thin film of the polymer onto the working electrode.
-
Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas.
-
Perform the cyclic voltammetry measurement by scanning the potential at a constant rate (e.g., 50 mV/s).[1]
-
From the resulting voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.)
-
Computational Methodologies: Density Functional Theory
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules and materials.
Typical Computational Workflow:
-
Geometry Optimization: The first step is to find the lowest energy structure of the oligomer. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Properties Calculation: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the molecular orbital distributions.
-
Optical Properties Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
Choice of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For fluorene-based systems, hybrid functionals such as B3LYP have been shown to provide a good balance between accuracy and computational cost for predicting geometries and electronic properties. For more accurate prediction of excited state properties, long-range corrected functionals like CAM-B3LYP may be employed. Pople-style basis sets, such as 6-31G(d) or larger sets with diffuse and polarization functions (e.g., 6-31+G(d,p)), are commonly used.
Visualizations
Caption: Workflow for theoretical calculations of this compound oligomers.
Caption: Relationship between molecular structure and properties.
References
Methodological & Application
Application Note: Synthesis of 2,7-Dibromofluorene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,7-Dibromofluorene is a critical intermediate in the synthesis of advanced organic materials and fine chemicals.[1][2] Its rigid, planar structure and the reactive bromine atoms at the 2 and 7 positions make it an ideal building block for creating π-conjugated systems.[3] These systems are integral to the development of materials for organic light-emitting diodes (OLEDs), organic semiconductors, photovoltaic devices, and as additives for photoconductive materials.[1][3] This document provides a detailed protocol for the high-yield synthesis of this compound from fluorene using copper (II) bromide on an alumina support.
Overall Reaction
The synthesis involves the electrophilic aromatic substitution of fluorene, where bromine atoms are selectively added at the 2 and 7 positions of the fluorene core.
Chemical Equation: C₁₃H₁₀ (Fluorene) + 2 Br₂ → C₁₃H₈Br₂ (this compound) + 2 HBr
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol described below. This method is noted for its high efficiency and yield.[4][5]
| Parameter | Value | Reference |
| Reactants | ||
| Fluorene | 1.5 g (9.0 mmol) | [4][5] |
| Copper (II) Bromide | 10 g (44.8 mmol) | [4][5] |
| Neutral Alumina | 20 g | [4][5] |
| Solvent | ||
| Carbon Tetrachloride (CCl₄) | 80 mL (+ 50 mL for washing) | [4][5] |
| Reaction Conditions | ||
| Temperature | Reflux | [4][5] |
| Time | 5 hours | [4][5] |
| Product Yield & Purity | ||
| Theoretical Yield | ~2.92 g | |
| Actual Yield | 2.87 g (98%) | [4][5] |
| Appearance | Pale yellow crystals | [4][5] |
| Melting Point | 159-160 °C | [5] |
Experimental Protocols
This section details the step-by-step methodology for the synthesis, based on established literature procedures.[4][5]
Part 1: Preparation of Copper (II) Bromide on Alumina
The brominating agent is prepared by adsorbing copper (II) bromide onto neutral alumina, which facilitates the reaction.
-
Dissolution: Dissolve 10 g (44.8 mmol) of copper (II) bromide in 100 mL of distilled water.[4][5]
-
Adsorption: To this solution, add 20 g of neutral alumina (~150 mesh).[4][5]
-
Drying: Remove the water under reduced pressure (e.g., using a rotary evaporator or fridge dryer) until a dry, brown powder is obtained.[4][5]
-
Final Drying: Dry the solid powder overnight in a vacuum oven at 90 °C to ensure all moisture is removed.[4]
Part 2: Synthesis of this compound
This is the main bromination reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (9.0 mmol) of fluorene in 80 mL of carbon tetrachloride (CCl₄).[4][5]
-
Addition of Brominating Agent: Add the 30 g of prepared copper (II) bromide on alumina to the fluorene solution.[4][5]
-
Reaction: Stir the mixture vigorously and heat it to reflux. Maintain the reflux for 5 hours.[4][5]
-
Cooling: After 5 hours, cool the reaction mixture to room temperature.[4][5]
Part 3: Work-up and Purification
The final product is isolated and purified.
-
Filtration: Filter the cooled mixture to remove the solid alumina/copper bromide residue.[4][5]
-
Washing: Wash the collected solid material with an additional 50 mL of CCl₄ to recover any adsorbed product.[4][5]
-
Drying the Organic Phase: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate.[4][5]
-
Solvent Removal: Remove the CCl₄ solvent by rotary evaporation. This will yield the crude product as yellow solids.[5]
-
Recrystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (5:95 v/v) to obtain pure, pale yellow crystals of this compound.[4][5]
Visualized Workflow and Logic
The following diagrams illustrate the key steps and logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of 2,7-dibromofluorene, a key intermediate in the synthesis of advanced organic materials, through recrystallization and column chromatography.
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon widely used as a building block in the synthesis of conjugated polymers and other organic electronic materials. The purity of this compound is critical for achieving desired material properties and performance. This application note details two common and effective purification techniques: recrystallization and column chromatography.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₈Br₂ |
| Molar Mass | 324.01 g/mol |
| Melting Point | 164-166 °C[1] |
| Appearance | White to off-white or yellow solid/crystals[2] |
Safety Information:
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work in a well-ventilated fume hood.[1][2]
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1] |
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[3][4]
Solvent Selection
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature, chlorinated solvents, ethers, and some alcohols are suitable for dibrominated fluorene derivatives.[5]
Qualitative Solubility of this compound and Related Compounds:
| Compound | Solvent | Solubility Indication |
| This compound | Chloroform/Acetic Acid (1:1) | Dissolves in this mixture.[5] |
| This compound Derivative | Chloroform/Ethyl Acetate | Used as an eluent in column chromatography, suggesting good solubility.[5] |
| 2,7-Dibromofluorenone | Tetrahydrofuran | Soluble.[5] |
| 2,7-Dibromofluorenone | Absolute Ethanol | Used for recrystallization.[6] |
For this compound, a common recrystallization solvent is a mixture of a good solvent (like dichloromethane or chloroform) and a poor solvent (like hexane or ethanol). A patent suggests that recrystallization can yield a product with a purity of over 98%.[7]
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
While the solution is hot, slowly add hexane until the solution becomes slightly cloudy.
-
If too much hexane is added, add a small amount of hot dichloromethane until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization:
| Parameter | Value | Reference |
| Purity after Recrystallization | >98% | [7] |
| Total Yield | 78-85% | [7] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating and purifying organic compounds from a mixture.[8] The separation is based on the differential adsorption of compounds to a stationary phase while a mobile phase flows through it.
System Selection
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives.[9]
Mobile Phase (Eluent): A non-polar eluent system is typically recommended. The polarity can be gradually increased to elute the compounds.
Reported Eluent Systems for this compound and Derivatives:
| Eluent System | Compound |
| Hexane:Ethyl Acetate (97:3) | Derivative of this compound.[10] |
| Hexane and Dichloromethane (gradient) | Crude dibromofluorene mixture.[9] |
| 7% Ethyl Acetate in Hexane | Ethyl this compound-9-carboxylate.[11] |
| 15% Ethyl Acetate in Hexane | Derivative of ethyl this compound-9-carboxylate.[11] |
| Petroleum ether:Ethyl Acetate (55:45) | Derivative of 2,7-dibromo-9,9-di-n-hexanol fluorene.[10] |
Column Chromatography Protocol
This protocol provides a general procedure for purifying this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane (DCM)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, ensuring there are no air bubbles or cracks.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with pure hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding dichloromethane. A typical gradient might start with 100% hexane, then move to 99:1 hexane:DCM, 98:2, and so on.
-
Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.
-
-
Product Collection:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data for Column Chromatography:
While specific yield and purity data for the purification of this compound itself is not explicitly tabled in the search results, high yields are reported for the purification of its derivatives following synthesis.
| Product | Yield after Column Chromatography |
| 2,7-dibromo-9,9-di-n-hexanol fluorene derivative | 92%[10] |
| Ethyl this compound-9-carboxylate | 96%[11] |
| (Diethylene glycol) methyl ether derivative | 94%[11] |
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Purity Analysis
The purity of the final product can be assessed using various analytical techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (164-166 °C) indicates high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can confirm the chemical structure and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity assessment. A patent mentions using liquid chromatography to monitor the reaction and obtain a product with a content of more than 98%.[7]
-
Gas Chromatography (GC): A purity of >98.0% (GC) is reported by a commercial supplier.[2]
References
- 1. This compound 97 16433-88-8 [sigmaaldrich.com]
- 2. This compound | 16433-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 4. Purification of Organic Compounds by Recrystallization | springerprofessional.de [springerprofessional.de]
- 5. benchchem.com [benchchem.com]
- 6. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]
- 7. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for the Suzuki Coupling Reaction of 2,7-Dibromofluorene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,7-dibromofluorene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,7-diarylfluorene derivatives, which are of significant interest in the development of organic electronics, fluorescent probes, and pharmaceutical compounds.
The Suzuki-Miyaura coupling offers a versatile and efficient method for forming carbon-carbon bonds. The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and utilizes commercially available or readily accessible starting materials.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated as the 2,7-diarylfluorene product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2][3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Synthesis of 2,7-Diaryl-9,9'-dialkylfluorene Derivatives
The following table summarizes the reaction conditions and yields for the Suzuki coupling of a 2,7-dibromo-9,9'-dialkylfluorene with various arylboronic acids, demonstrating the versatility of this methodology.[5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | 93 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | 91 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | 89 |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | 85 |
| 6 | 1-Naphthylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | 82 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. The specific substrate used in the data table is a 9,9'-dialkyl derivative of this compound, which enhances solubility. The following protocol can be adapted for various fluorene derivatives.
Materials and Reagents
-
This compound or 2,7-dibromo-9,9-dialkylfluorene
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dppf)Cl₂) (0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH, or K₃PO₄) (2.0 - 4.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O, or THF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Dichloromethane, Hexane)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of 2,7-diarylfluorenes via the Suzuki coupling reaction.
Caption: General experimental workflow for the synthesis of 2,7-diarylfluorenes.
Detailed Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., a 4:1:1 mixture of Toluene/Ethanol/H₂O).
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane) to afford the pure 2,7-diarylfluorene product.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Disclaimer: This protocol is a general guideline. Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may need to be optimized for specific substrates and desired outcomes. All experiments should be conducted by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
References
Application Notes and Protocols: Yamamoto Polymerization of 2,7-Dibromofluorene for Polyfluorene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polyfluorenes via the Yamamoto polymerization of 2,7-dibromofluorene derivatives. Polyfluorenes are a class of conjugated polymers with significant potential in various fields, including organic electronics and biomedical applications, due to their unique photophysical and electronic properties.
Introduction
Polyfluorenes are polymers consisting of fluorene units linked at the 2 and 7 positions. Their rigid, planar structure leads to efficient photoluminescence, making them suitable for applications such as organic light-emitting diodes (OLEDs). The properties of polyfluorenes can be readily tuned by introducing different substituents at the C-9 position of the fluorene monomer, which influences their solubility, processability, and solid-state morphology.[1]
The Yamamoto polymerization is a nickel-catalyzed coupling reaction that is widely used for the synthesis of conjugated polymers, including polyfluorenes.[2] This method offers a robust and scalable route to high molecular weight polymers from dihaloaromatic monomers.
Monomer Synthesis: 2,7-Dibromo-9,9-dialkylfluorene
The first step in the synthesis of polyfluorenes is the preparation of the 2,7-dibromo-9,9-dialkylfluorene monomer. The alkyl chains at the 9-position are crucial for ensuring the solubility of the final polymer. A general procedure for the synthesis of 2,7-dibromo-9,9-dioctylfluorene is outlined below.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
Materials:
-
This compound
-
1-Bromooctane
-
Toluene
-
50 wt% aqueous Sodium Hydroxide (NaOH) solution
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a three-necked flask, dissolve this compound (10 g, 31 mmol) and the phase-transfer catalyst tetra-n-butylammonium bromide (TBAB, 0.32 g, 1.0 mmol) in toluene (90 mL).
-
Add 1-bromooctane (10.7 g, 71 mmol, 2.3 equivalents) to the solution.
-
Purge the solution with an inert gas (N₂ or Ar) to prevent the formation of the 2,7-dibromofluorenone byproduct.[2]
-
Slowly add 90 mL of a 50 wt% aqueous NaOH solution to the reaction mixture.
-
Heat the mixture to 60°C and stir vigorously for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer several times with water and then with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography using n-hexane as the eluent to remove any remaining 2,7-dibromofluorenone.
-
Recrystallize the purified product from ethanol to yield 2,7-dibromo-9,9-dioctylfluorene as a solid. A reported yield for this reaction is 83%.[2]
Yamamoto Polymerization of 2,7-Dibromo-9,9-dialkylfluorene
The Yamamoto polymerization involves the reductive coupling of the 2,7-dibromo-9,9-dialkylfluorene monomer in the presence of a nickel(0) catalyst. The catalyst is typically generated in situ from a nickel(II) salt and a reducing agent.
Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene)
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
1,5-Cyclooctadiene
-
Toluene (anhydrous and degassed)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Methanol
-
Chloroform
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), add bis(1,5-cyclooctadiene)nickel(0) (704 mg, 2.56 mmol), 2,2'-bipyridine (400 mg, 2.56 mmol), and 1,5-cyclooctadiene (0.31 ml, 2.56 mmol) to a mixture of degassed toluene (14 ml) and degassed DMF (10 ml).
-
Heat the mixture to 80°C for 20 minutes to form the active Ni(0) complex. The solution should turn deep red or brown.
-
In a separate flask, dissolve the 2,7-dibromo-9,9-dioctylfluorene monomer (e.g., 1.22 mmol) in degassed toluene (20 ml).
-
Add the monomer solution to the catalyst mixture via a syringe.
-
Maintain the polymerization at 80°C for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
After 24 hours, cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and then with acetone.
-
To further purify the polymer, dissolve it in chloroform and re-precipitate it from methanol.
-
Collect the fibrous polymer by filtration and dry it under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of poly(9,9-dihexylfluorene) (PDHF) via Yamamoto polymerization.
| Parameter | Value | Reference |
| Monomer | 2,7-Dibromo-9,9-dihexylfluorene | |
| Catalyst System | NiCl₂/bipyridine | |
| Polymerization Time | 4.5 - 7.3 hours | |
| Yield | High | |
| Molecular Weight (Mn) | Can be high | |
| Polydispersity Index (PDI) | Typically broad | [3] |
| Thermal Decomposition Temp. | > 400°C | |
| Photoluminescence (in CHCl₃) | ~440 nm (blue) |
Visualizations
Diagram of Yamamoto Polymerization Workflow
Caption: Experimental workflow for Yamamoto polymerization.
Diagram of Yamamoto Polymerization Reaction
Caption: Chemical reaction for Yamamoto polymerization.
Applications in Research and Drug Development
Polyfluorenes and their derivatives have emerged as versatile materials with a broad range of applications.
-
Organic Electronics: Due to their high photoluminescence quantum efficiency and thermal stability, polyfluorenes are extensively used in the fabrication of organic light-emitting diodes (OLEDs) for displays and solid-state lighting.[1][2]
-
Biosensors: The fluorescent properties of polyfluorenes can be quenched or enhanced upon interaction with specific biomolecules. This has led to their use in the development of sensitive and selective biosensors for the detection of DNA, proteins, and other analytes.[4]
-
Bioimaging: Functionalized polyfluorenes can be used as fluorescent probes for cellular imaging. Their bright and stable fluorescence allows for long-term tracking of biological processes.[5]
-
Drug Delivery: Polyfluorene-based nanoparticles can be engineered to encapsulate and deliver drugs to specific targets within the body. Their fluorescence can be utilized to monitor the drug delivery pathway and release.[5] The facile substitution at the C-9 position allows for the incorporation of biocompatible side chains and targeting moieties.
The tunable nature of polyfluorenes, achieved through copolymerization or side-chain engineering, makes them a highly attractive platform for the development of advanced materials for both research and therapeutic applications.[5][6]
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fluorene-Based Copolymers for OLED Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene-based copolymers are a prominent class of materials in the field of organic electronics, particularly for Organic Light-Emitting Diode (OLED) applications. Their rigid, planar structure and high photoluminescence quantum yield make them excellent candidates for efficient blue emitters, a critical component for full-color displays and white lighting.[1] The ability to tune their electronic and optical properties through copolymerization with various aromatic monomers allows for the generation of a wide spectrum of colors and optimization of device performance.[2] These materials are typically synthesized through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Yamamoto, and Stille couplings. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of fluorene-based copolymers in OLEDs.
Data Presentation: Properties of Representative Fluorene-Based Copolymers
The following tables summarize the key properties of various fluorene-based copolymers synthesized for OLED applications, providing a comparative overview of their performance.
Table 1: Molecular and Photophysical Properties of Selected Fluorene-Based Copolymers
| Copolymer Name/Acronym | Comonomer | Polymerization Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Absorption Max (λabs, nm) (Film) | Emission Max (λem, nm) (Film) |
| PFO | None (Homopolymer) | Suzuki | 15-70 | 1.5-3.0 | 385 | 425-440 (β-phase ~435) |
| PF8-BT | Benzothiadiazole (BT) | Suzuki | 20-50 | 2.0-2.5 | 385, 450 | 535 |
| PFDTBT | di-2-thienyl-2,1,3-benzothiadiazole | Suzuki | >20 | <4 | ~470 | 649 |
| PFTORT | Oligothiophene | Suzuki | 10-20 | 2.0-2.5 | 500-550 | >600 |
| PF-Py | Pyridine | Suzuki | Not Specified | Not Specified | 380 | 420 |
Table 2: OLED Device Performance of Selected Fluorene-Based Copolymers
| Copolymer Emissive Layer | Device Structure | Max. External Quantum Efficiency (EQE, %) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Color / CIE Coordinates (x, y) |
| PFO | ITO/PEDOT:PSS/PFO/Ca/Al | ~1.2 | 1,500 | 4-5 | Blue (0.16, 0.17) |
| PF8-BT (β-phase) | ITO/PEDOT:PSS/PF8-BT/Ca/Al | 1.91 | 5,940 | <4 | Green-Yellow |
| PFO-DBT15 | ITO/PEDOT/PFO-DBT15/Ba/Al | 1.4 | Not Specified | Not Specified | Red (0.70, 0.30) |
| PFDTBT | Glass/ITO/PEDOT:PSS/PVK/PFDTBT/Ca/Al | Not Specified | Not Specified | Not Specified | Red |
| Spiro-fluorene based host | Various | >27 | 142,464 | 2.1 | Yellow |
Experimental Protocols
Synthesis of Fluorene-Based Copolymers
This protocol describes a typical Suzuki-Miyaura polymerization, a versatile method for forming carbon-carbon bonds.[3]
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Aliquat 336 (phase transfer catalyst)
-
Phenylboronic acid (end-capping agent)
-
Bromobenzene (end-capping agent)
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, add equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole. Add the phase transfer catalyst, Aliquat 336 (1-2 mol% relative to monomers).
-
Solvent and Base Addition: Add anhydrous toluene to dissolve the monomers, followed by the 2 M aqueous Na₂CO₃ solution. The typical solvent ratio is toluene:water 3:1.
-
Degassing: Degas the mixture by bubbling argon through the solution for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (1-2 mol% relative to the monomers).
-
Polymerization: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization and control the molecular weight, add a small amount of an end-capping agent. Add phenylboronic acid to react with any remaining bromide end groups, stir for 2-4 hours. Then, add bromobenzene to react with any remaining boronic ester end groups and stir for another 2-4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this step 2-3 times to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with acetone to remove low molecular weight fractions.
-
Dry the final polymer product under vacuum at 40-60 °C overnight.
-
Yamamoto coupling is a nickel-catalyzed polymerization of dihaloaromatic compounds.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
1,5-Cyclooctadiene
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a Schlenk tube under an argon atmosphere, prepare the catalyst solution by dissolving bis(1,5-cyclooctadiene)nickel(0), 2,2'-bipyridine, and 1,5-cyclooctadiene in a mixture of degassed toluene and DMF.
-
Heat the catalyst solution to 80°C for approximately 20 minutes.
-
In a separate flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene monomer in degassed toluene.
-
Add the monomer solution to the catalyst solution via syringe.
-
Maintain the reaction at 80°C for 24 hours.
-
Cool the reaction and precipitate the polymer in methanol.
-
Purify the polymer by filtration, redissolution, and reprecipitation, followed by Soxhlet extraction as described for the Suzuki-Miyaura polymerization.
Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[4]
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
2,5-Bis(tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Toluene (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene, 2,5-bis(tributylstannyl)thiophene, and the phosphine ligand in anhydrous toluene.
-
Degas the solution with argon for 30 minutes.
-
Add the palladium catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 48 hours.
-
Cool the reaction and precipitate the polymer in methanol.
-
Purify the polymer using the methods described previously.
Characterization of Fluorene-Based Copolymers
Standard characterization techniques are essential to determine the properties of the synthesized copolymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the monomers and the final polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the copolymers in solution and as thin films. This helps determine the absorption and emission maxima, and the optical bandgap.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and identify phase transitions (e.g., glass transition temperature) of the polymers.[5]
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding charge injection and transport in OLED devices.
Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a simple multi-layer OLED using spin-coating.[6][7]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized fluorene-based copolymer dissolved in a suitable solvent (e.g., toluene, chloroform)
-
Low work function metal for cathode (e.g., Calcium, Barium, Aluminum)
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Hellmanex solution
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO substrates sequentially in a cleaning solution (e.g., 1% Hellmanex), deionized water, and isopropyl alcohol for 15 minutes each.[6]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate (e.g., 4000 rpm for 60 seconds).
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the fluorene-based copolymer in a suitable organic solvent (e.g., 10-20 mg/mL in toluene).
-
Inside a glovebox, spin-coat the polymer solution on top of the PEDOT:PSS layer (e.g., 2000 rpm for 60 seconds).[6]
-
Anneal the film at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for 10-20 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber inside the glovebox.
-
Deposit the cathode layers under high vacuum (<10⁻⁶ Torr). A typical cathode consists of a thin layer of a low work function metal like Calcium (Ca, ~20 nm) or Barium (Ba, ~5 nm) for efficient electron injection, followed by a thicker, more stable layer of Aluminum (Al, ~100-150 nm) to protect the reactive metal and act as the electrode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Visualizations
Below are diagrams illustrating key concepts in the synthesis and application of fluorene-based copolymers for OLEDs.
References
Application Notes and Protocols: 2,7-Dibromofluorene in the Synthesis of Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromofluorene is a versatile and economically viable starting material for the synthesis of a wide array of high-performance hole-transporting materials (HTMs). Its rigid, planar, and highly conjugated structure provides an excellent core for building molecules with desirable electronic and physical properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The bromine atoms at the 2 and 7 positions serve as convenient handles for functionalization through common cross-coupling reactions, allowing for the fine-tuning of the resulting HTMs' energy levels, solubility, and thermal stability.
This document provides detailed application notes and experimental protocols for the synthesis of HTMs using this compound, focusing on two of the most powerful and widely used synthetic methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Synthetic Strategies
The functionalization of this compound to create advanced HTMs predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the complex architectures of modern HTMs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] In the context of HTM synthesis, this reaction is employed to introduce various aryl or heteroaryl moieties to the fluorene core, thereby extending the π-conjugation and modifying the electronic properties of the molecule. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the desired product and regenerate the catalyst.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines.[3][4] This reaction is instrumental in introducing electron-donating amine groups to the 2,7-positions of the fluorene scaffold. These amine functionalities are crucial for the hole-transporting properties of the final material. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
Performance Data of this compound-Based HTMs
The strategic functionalization of the this compound core allows for the tailoring of HTM properties to suit specific device architectures. The following table summarizes key performance data for a selection of HTMs synthesized from this compound, showcasing the impact of different substituents on their electronic and device performance.
| HTM Name/Reference | Key Functional Groups | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Device Performance (PCE/CE) |
| V1498 [7] | Vinylbenzyl-functionalized triphenylamine | -5.13 | -2.13 | 1.1 x 10⁻⁵ (polymerized) | PSC PCE: 5.7% |
| V1499 [7] | Vinylbenzyl-functionalized triphenylamine | -5.23 | -2.15 | 1.3 x 10⁻⁵ (polymerized) | PSC PCE: 6.9% |
| 2M-DDF [8] | Di-p-tolyl-diphenylamino | -5.35 | -2.25 | 4.35 x 10⁻⁴ | OLED CE: 4.78 cd/A |
| DDF [8] | Diphenylamino | -5.30 | -2.28 | 2.35 x 10⁻⁴ | - |
| 4M-DDF [8] | Tetra-p-tolyl-diphenylamino | -5.40 | -2.22 | 1.55 x 10⁻⁴ | - |
| spiro-CZ [9] | Spiro-carbazole | - | - | - | PSC PCE: 16.52% |
| spiro-TPA [9] | Spiro-triphenylamine | - | - | - | PSC PCE: 8.47% |
| sp-35 [10] | Phenylfluorenamine | - | - | 2.388 x 10⁻³ | PSC PCE: 21.59% |
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of HTMs from this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Synthesis of a Biaryl-Substituted Fluorene via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 equivalents)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (4 equivalents)
-
Solvent (e.g., Toluene/Water mixture, 4:1)
-
Anhydrous solvents and reagents
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (toluene/water) to the flask via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-substituted fluorene.
Protocol 2: Synthesis of a Diarylamino-Substituted Fluorene via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a diarylamine.[11]
Materials:
-
This compound
-
Diarylamine (e.g., Diphenylamine) (2.2 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (2.5 equivalents)
-
Anhydrous toluene
-
Anhydrous solvents and reagents
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the diarylamine (2.2 equivalents), and the base (2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization to yield the final diarylamino-substituted fluorene.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Suzuki-Miyaura coupling.
Caption: Synthetic pathway for Buchwald-Hartwig amination.
Caption: General experimental workflow for HTM synthesis.
Conclusion
This compound remains a cornerstone in the development of novel hole-transporting materials due to its synthetic accessibility and the ease with which its properties can be modulated. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for the functionalization of the fluorene core, enabling the creation of a diverse range of HTMs with tailored characteristics for high-performance optoelectronic devices. The protocols and data presented herein provide a solid foundation for researchers to explore and innovate in the design and synthesis of next-generation organic electronic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. An unsymmetrical bifluorenylidene–fluorene based hole-transporting material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Preparation of Blue-Light-Emitting Polymers from 2,7-Dibromofluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of blue-light-emitting polyfluorene derivatives, starting from the key monomer 2,7-dibromofluorene. Polyfluorenes are a significant class of conjugated polymers renowned for their high photoluminescence quantum efficiencies and thermal stability, making them ideal candidates for active layers in polymer light-emitting diodes (PLEDs) and other optoelectronic applications.[1]
Introduction
Polyfluorene-based polymers exhibit strong blue photoluminescence, a crucial component for full-color displays and white lighting applications.[2] The 9-position of the fluorene monomer can be easily functionalized, typically with alkyl chains, to enhance solubility and processability without significantly altering the electronic properties of the polymer backbone. This protocol will focus on the synthesis of poly(9,9-dioctylfluorene) (PFO) and its derivatives through Suzuki and Yamamoto coupling reactions, two of the most prevalent methods for synthesizing conjugated polymers.
Monomer Synthesis: 2,7-Dibromo-9,9-dioctylfluorene
The initial step involves the alkylation of fluorene at the C-9 position, followed by bromination at the 2 and 7 positions. Direct bromination of fluorene followed by alkylation is not feasible due to the high reactivity of the brominated fluorene towards organolithium reagents used in the alkylation step.[3]
Experimental Protocol: Synthesis of 9,9-Dioctylfluorene
-
To a solution of fluorene (e.g., 8.48 g, 51.1 mmol) in anhydrous tetrahydrofuran (THF) (120 mL) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.5 M in hexane, e.g., 42.92 mL, 107.31 mmol) dropwise.[4]
-
Stir the mixture at -78 °C for 45 minutes.[4]
-
Add octyl bromide (e.g., 22.70 g, 117.53 mmol) in THF (25 mL) dropwise to the reaction mixture.[4]
-
Allow the solution to warm to room temperature and stir for 3 hours.[4]
-
Quench the reaction by pouring the mixture into water and extract the product with ether.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 9,9-dioctylfluorene.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
-
To a solution of 9,9-dioctylfluorene (e.g., 15.01 g, 38.42 mmol) in chloroform (58 mL) at 0 °C, add a catalytic amount of ferric chloride (e.g., 96 mg, 0.59 mmol).[4]
-
Add bromine (e.g., 4.14 mL, 80.52 mmol) dropwise to the solution.[4]
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization (e.g., from ethanol) to yield 2,7-dibromo-9,9-dioctylfluorene as a white solid.
Polymerization Methods
The polymerization of 2,7-dibromo-9,9-dioctylfluorene is typically achieved through palladium-catalyzed Suzuki cross-coupling or nickel-mediated Yamamoto coupling.
Suzuki Coupling Polymerization
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] For polyfluorene synthesis, this typically involves the reaction of a diboronic acid or ester derivative of a fluorene with a dibromofluorene monomer.[4][6][7]
-
In a reaction vessel, combine 2,7-dibromo-9,9-dioctylfluorene (1 equivalent), 9,9-dioctylfluorene-2,7-bis(trimethylene boronate) (1 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-2 mol %).[6][7]
-
Add a degassed mixture of a solvent (e.g., toluene) and an aqueous base solution (e.g., 2 M potassium carbonate or sodium carbonate).[6][7] The ratio of organic to aqueous phase is typically 3:2 by volume.[6][7]
-
Add a phase transfer catalyst, such as Aliquat 336, to the mixture.
-
Heat the reaction mixture to 85-90 °C and stir vigorously under an inert atmosphere for 2-3 days.[6][7]
-
After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol.
-
Filter the resulting polymer and wash with methanol and acetone to remove oligomers and catalyst residues.[6][7]
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, methanol) followed by reprecipitation.
-
Dry the final polymer under vacuum.
Yamamoto Coupling Polymerization
Yamamoto coupling is a nickel-catalyzed polymerization of aryl dihalides, offering a direct route to poly(arylene)s. This method involves the dehalogenative polycondensation of the dibromo monomer.
-
To a stirred solution of bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] and 2,2'-bipyridyl in a dry, degassed solvent such as N,N-dimethylformamide (DMF) or THF under an inert atmosphere, add 2,7-dibromo-9,9-dioctylfluorene.
-
Heat the reaction mixture to approximately 80 °C and stir for 48-72 hours.
-
Cool the reaction mixture to room temperature and pour it into an acidic solution (e.g., 2 M HCl in methanol) to precipitate the polymer and quench the catalyst.
-
Collect the polymer by filtration and wash it thoroughly with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol and hexane, and then dissolve it in a good solvent like chloroform or toluene.
-
Reprecipitate the polymer in methanol and dry it under vacuum.
Workflow Diagrams
Caption: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene monomer.
Caption: Polymerization and purification workflow.
Characterization of Blue-Light-Emitting Polymers
Following synthesis and purification, the polymers must be thoroughly characterized to determine their structural, thermal, and photophysical properties.
Structural and Molecular Weight Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Thermal and Optical Properties
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymers. Polyfluorene derivatives generally exhibit good thermal stability with decomposition temperatures often exceeding 300°C.
-
UV-Visible (UV-Vis) Spectroscopy: The absorption properties of the polymers in solution (e.g., in chloroform or THF) and as thin films are measured. Poly(9,9-dioctylfluorene) typically shows an absorption maximum around 380-390 nm.[8]
-
Photoluminescence (PL) Spectroscopy: The emission properties are investigated to determine the color and efficiency of the emitted light. PFO exhibits a strong blue emission with a maximum around 420-440 nm.[9] The photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the performance of light-emitting polymers.[2][8]
Data Presentation
The following tables summarize typical data obtained for polyfluorene derivatives synthesized from this compound.
| Polymer | Polymerization Method | Mn (kDa) | PDI | Reference |
| PFO | Suzuki | 15 - 50 | 1.8 - 2.5 | [6][10] |
| PFO | Yamamoto | 10 - 30 | 1.5 - 2.2 | [11] |
| PFP | Suzuki | 20 - 60 | 2.0 - 3.0 | [12] |
Table 1: Typical Molecular Weight Data for Polyfluorene Derivatives.
| Polymer | Solvent/State | λ_abs (nm) | λ_em (nm) | PLQY (%) | Reference |
| PFO | THF Solution | 385 | 420, 445 | ~55 | [8] |
| PFO | Thin Film | 388 | 425, 450, 480 | 73 | [8] |
| PDHF | Chloroform Solution | 350 | 440 | - | |
| PF Derivatives | Solution | ~380-390 | ~410-420 | up to 87 | [4] |
Table 2: Optical Properties of Polyfluorene Derivatives.
Device Fabrication and Characterization Workflow
Caption: Workflow for Polymer Light-Emitting Diode (PLED) fabrication.
Conclusion
The synthesis of blue-light-emitting polymers from this compound via Suzuki and Yamamoto coupling reactions provides a robust and versatile platform for developing materials for organic electronics. The protocols and data presented herein offer a comprehensive guide for researchers in the field. Careful control over monomer purity, polymerization conditions, and purification processes is crucial for obtaining high-performance materials with desirable molecular weights and optoelectronic properties. The characterization techniques outlined are essential for understanding the structure-property relationships that govern the performance of these polymers in light-emitting devices.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. etd.aau.edu.et [etd.aau.edu.et]
- 4. 20.210.105.67 [20.210.105.67]
- 5. mdpi.com [mdpi.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large Enhancement of Photoluminescence Obtained in Thin Polyfluorene Films of Optimized Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the C-9 Position of 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromofluorene is a pivotal building block in the synthesis of advanced organic materials and complex pharmaceutical intermediates. Its rigid, planar biphenyl structure provides a unique scaffold that can be extensively modified. The functionalization of the C-9 position is particularly crucial as it allows for the fine-tuning of the molecule's physicochemical properties. Introducing substituents at this position can significantly enhance solubility, prevent aggregation, and modify the electronic and photophysical characteristics of the resulting compounds.[1][2] These modifications are essential for applications in organic light-emitting diodes (OLEDs), polymer semiconductors, and for creating structurally diverse molecules in drug discovery pipelines.[3][4][5] This document provides detailed protocols for the key transformations at the C-9 position of this compound, including oxidation, alkylation, and further modifications via the fluorenone intermediate.
Caption: Key functionalization pathways at C-9 of this compound.
Oxidation to 2,7-Dibromo-9-fluorenone
Application Note
The oxidation of the methylene bridge at the C-9 position to a carbonyl group is a fundamental transformation, yielding 2,7-Dibromo-9-fluorenone. This ketone is a versatile intermediate, serving as the precursor for a wide range of subsequent functionalizations, including Knoevenagel condensations and Grignard additions. The reaction is typically high-yielding and provides a straightforward route to introduce further diversity at the C-9 position.
Protocol 1: Oxidation using Chromium(VI) Oxide
This protocol outlines the synthesis of 2,7-Dibromo-9-fluorenone from this compound using chromium(VI) oxide in acetic acid.[6][7]
Materials:
-
This compound
-
Chromium(VI) oxide (CrO₃)
-
Glacial Acetic Acid
-
Water (for washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Suction filtration apparatus
Procedure:
-
Suspend this compound (e.g., 10.0 g, 30.9 mmol) in glacial acetic acid (250 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Carefully add chromium(VI) oxide (CrO₃) (12.0 g, 120 mmol) to the suspension.[6]
-
Stir the mixture vigorously at room temperature for 6 to 12 hours.[6][7] The reaction progress can be monitored by TLC.
-
Upon completion, a yellow precipitate will have formed. Collect the solid product by suction filtration.[6]
-
Wash the collected precipitate thoroughly with water to remove acetic acid and residual chromium salts.[7]
-
Dry the product under vacuum to yield 2,7-Dibromo-9-fluorenone as a yellow solid.
Direct Alkylation of the C-9 Position
Application Note
Introducing long alkyl chains (e.g., hexyl, octyl) at the C-9 position is a critical strategy for improving the solubility of fluorene-based monomers and polymers in common organic solvents.[1] This enhanced solubility is essential for solution-based processing techniques used in the fabrication of organic electronic devices.[4] The reaction is typically performed under phase-transfer catalysis conditions, allowing for the efficient dialkylation of the acidic C-9 protons.
Protocol 2: Synthesis of 9,9-Dioctyl-2,7-dibromofluorene
This protocol describes a phase-transfer-catalyzed method for the dialkylation of this compound.[8][9]
Materials:
-
This compound
-
Potassium hydroxide (KOH) solution (50% w/w)
-
Aliquat® 336 (phase-transfer catalyst)
-
n-Octylbromide
-
Dichloromethane (for extraction)
-
Three-necked round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
To a three-necked round-bottom flask, add this compound (32.0 g, 98.8 mmol), 50% (w/w) aqueous KOH solution (100 mL), and Aliquat® 336 (0.3 mL).[8]
-
Heat the suspension to 85°C with vigorous stirring.[8]
-
Add n-octylbromide (50 mL, 288 mmol) dropwise to the heated mixture using a dropping funnel.[8]
-
Once the addition is complete, continue stirring the reaction at 85°C overnight.[8]
-
Allow the mixture to cool to room temperature.
-
Add dichloromethane (50 mL) to the reaction mixture to dissolve the product.[8]
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield 9,9-Dioctyl-2,7-dibromofluorene.
Functionalization via 2,7-Dibromo-9-fluorenone Intermediate
Knoevenagel Condensation
Application Note: The Knoevenagel condensation provides an effective method for introducing an exocyclic double bond at the C-9 position, typically by reacting the fluorenone with a compound containing an active methylene group, such as malononitrile.[7] This reaction extends the π-conjugated system of the fluorene core and allows for the attachment of electron-withdrawing groups, which can significantly alter the electronic and optical properties of the molecule.[2]
Protocol 3: Synthesis of (2,7-dibromo-9H-fluoren-9-ylidene)-malononitrile
This protocol details the reaction between 2,7-Dibromo-9-fluorenone and malononitrile.[7]
Materials:
-
2,7-Dibromo-9-fluorenone
-
Malononitrile
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask or similar reaction vessel
-
Heating mantle or oil bath
Procedure:
-
In a dry reaction vessel, combine 2,7-Dibromo-9-fluorenone (203 mg, 0.60 mmol) and malononitrile (43.6 mg, 0.66 mmol).[7]
-
Add anhydrous DMSO (3 mL) to the mixture.[7]
-
Heat the suspension to 110°C and stir for 5 hours. During this time, the yellow suspension should turn into a dark red solution or suspension.[7]
-
After cooling to room temperature, collect the resulting red crystals by filtration.
-
Wash the product with a small amount of acetonitrile and dry under vacuum at 60°C to obtain (2,7-dibromo-9H-fluoren-9-ylidene)-malononitrile.[7]
Grignard Addition to the Carbonyl Group
Application Note: The Grignard reaction allows for the introduction of a vast array of alkyl or aryl substituents at the C-9 position by nucleophilic addition to the carbonyl group of 2,7-Dibromo-9-fluorenone. This forms a tertiary alcohol, which can be a final product or serve as an intermediate for further reactions, such as dehydration or reduction.[10][11] This pathway is highly valuable for building complex, three-dimensional structures on the fluorene scaffold.
Protocol 4: Synthesis of 9-Aryl-2,7-dibromo-9H-fluoren-9-ol
This protocol provides a general framework for the Grignard addition, based on the synthesis of 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol.[10][11]
Materials:
-
2,7-Dibromo-9-fluorenone
-
Aryl or alkyl magnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous reaction flask and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 2,7-Dibromo-9-fluorenone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Grignard reagent (e.g., 3-benzocyclobutene magnesium bromide, ~1.1 equivalents) dropwise to the cooled solution.[10][12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 9-substituted-9-hydroxy-2,7-dibromofluorene.
Quantitative Data Summary
| Reaction Type | Starting Material | Key Reagents | Product | Yield (%) | Reference(s) |
| Oxidation | This compound | CrO₃, Acetic Acid | 2,7-Dibromo-9-fluorenone | 98% | [6][7] |
| Oxidation | This compound | KOH, THF | 2,7-Dibromo-9-fluorenone | 99% | [13] |
| Alkylation | This compound | n-Octylbromide, KOH, Aliquat-336 | 9,9-Dioctyl-2,7-dibromofluorene | Not specified | [8][9] |
| Alkylation | 2-Bromofluorene | Methyl Iodide, KOH, DMSO | 9,9-Dimethyl-2-bromofluorene | ~50% (recrystallized) | [14] |
| Knoevenagel | 2,7-Dibromo-9-fluorenone | Malononitrile, DMSO | (2,7-dibromo-9H-fluoren-9-ylidene)-malononitrile | 97% | [7] |
| Grignard Addition | 2,7-Dibromo-9-fluorenone | 3-Benzocyclobutene MgBr, THF | 9-Aryl-2,7-dibromo-9H-fluoren-9-ol | 75-90% | [10][11] |
| Reduction | 9-Aryl-2,7-dibromo-9H-fluoren-9-ol | Triethylsilane (Et₃SiH), MSA | 9-Aryl-2,7-dibromo-9H-fluorene | 84% | [10] |
| Esterification | This compound | LDA, Ethyl Chloroformate | Ethyl this compound-9-carboxylate | 96% | [15] |
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 9. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 14. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 15. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for the Synthesis of 2,7-Dibromofluorene Derivatives for Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives have emerged as a significant class of materials in the field of organic electronics, particularly in the development of organic solar cells (OSCs). Their rigid, planar structure and high charge carrier mobility make them excellent building blocks for conjugated polymers used in the active layer of OSCs. Among these, 2,7-dibromofluorene is a key intermediate, offering versatile sites for polymerization and functionalization. By modifying the substituents at the C-9 position and copolymerizing with various electron-accepting units, the electronic and optical properties of the resulting polymers can be finely tuned to optimize the performance of OSCs.
This document provides detailed protocols for the synthesis of this compound and its derivatives, followed by their polymerization and the subsequent fabrication and characterization of organic solar cells.
Data Presentation: Photovoltaic Performance of this compound-Based Polymers
The performance of organic solar cells is highly dependent on the chemical structure of the active layer components. The following table summarizes the key photovoltaic parameters for a series of copolymers based on this compound, illustrating the impact of different co-monomers and substituents.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,1,3-benzothiadiazole)] (F8BT) | PC₇₁BM | 0.95 | 3.83 | 50 | 1.82 | [1] |
| Poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)-5,6-difluorobenzo-2,1,3-thiadiazole] (PFDo-DffBT) | PC₇₀BM | - | - | - | 4.4 | [2] |
| Poly[9,9-bis(6'-bromohexylfluoren-2,7-diyl)-alt-co-(benzen-1,4-diyl)] (PFPBr₂) | - | - | - | - | - | [3] |
| Poly[2,7-(9,9-dihexylfluorene)-co-9,10-(anthracene)] (PFA) | PC₇₁BM | - | - | - | < 1 | [4] |
| Poly[2,7-(9,9-dihexylfluorene)-co-4,7-(2,1,3-benzothiadiazole)] (PFBT) | PC₇₁BM | - | - | - | ~2 | [4] |
| Poly[2,7-(9,9-dioctylfluorene)-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PFDTBT) | PCBM | 1.04 | 4.66 | 46 | 2.2 | [5] |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT) with 5 mol% 3,6-carbazole incorporation (P(F45C5-DTBT)) | PC₇₁BM | - | - | - | 5.1 | [6] |
| Poly(9,9-dioctyl-9H- fluorine-alt-5,6-bis(octyloxy)-4,7- di(thieno[3,2-b] thiophen-2- yl)benzo[c][7][8][9]thiadiazole) (P1) | - | - | - | - | - | [10] |
| Poly[2,7-(9,9-dioctylfluorene)-alt-dithienylbenzothiadiazole] (PFO-DBT) | PC₇₀BM | - | - | - | < 3 | [2] |
| Poly[2,7-(9,9-dioctylfluorene)-alt-5,6-difluorodithienylbenzothiadiazole] (PFO-DffBT) | PC₇₀BM | - | - | - | 4.4 | [2] |
Note: The performance of organic solar cells can vary depending on fabrication conditions. This table provides a comparative overview based on reported values.
Experimental Protocols
Synthesis of this compound
This protocol describes the bromination of fluorene to produce this compound.
Materials:
-
Fluorene
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
40% Hydrobromic acid
-
Sodium bisulfite solution (saturated)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve fluorene (e.g., 3.3 g, 20 mmol) in acetic acid (40 mL).
-
Add N-bromosuccinimide (NBS) (e.g., 7.2 g, 40 mmol).
-
Over a period of 10 minutes, add 40% hydrobromic acid (e.g., 1.5 mL) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After the reaction is complete, add a saturated sodium bisulfite solution to quench any remaining bromine.
-
Filter the resulting precipitate and wash it with methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Synthesis of 9,9-Disubstituted-2,7-dibromofluorene (Example: 9,9-Dioctyl-2,7-dibromofluorene)
This protocol details the alkylation of this compound at the C-9 position.
Materials:
-
This compound
-
1-Bromooctane
-
Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Toluene or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in toluene or DMSO, add a phase-transfer catalyst.
-
Add powdered potassium hydroxide to the mixture.
-
Heat the mixture to approximately 70-80°C.
-
Add 1-bromooctane dropwise to the reaction mixture.
-
Maintain the reaction at the elevated temperature with vigorous stirring for several hours (typically 4-6 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki Coupling Polymerization of this compound Derivatives
This protocol outlines the synthesis of a polyfluorene copolymer via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
9,9-Disubstituted-2,7-dibromofluorene monomer
-
Aromatic diboronic acid or diboronic ester co-monomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., aqueous solution of K₂CO₃ or Na₂CO₃)
-
Toluene
Procedure:
-
In a Schlenk flask, combine the 9,9-disubstituted-2,7-dibromofluorene monomer, the diboronic acid or ester co-monomer, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.
-
Add degassed toluene to dissolve the monomers and catalyst.
-
Add a degassed aqueous solution of the base.
-
Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent like methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and oligomers.
-
Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the desired polymer).
-
Precipitate the polymer from the final solvent fraction into methanol, filter, and dry under vacuum.
Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol describes the fabrication of a standard architecture organic solar cell using the synthesized polymer as the donor and a fullerene derivative as the acceptor.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized this compound-based polymer (donor)
-
[11][11]-Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) or[11][11]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds). Anneal the substrates at 140-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the synthesized polymer and the fullerene acceptor (e.g., in a 1:1 or 1:2 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Active Layer Annealing: Anneal the active layer at a temperature optimized for the specific polymer blend (e.g., 80-150°C) for a specified time to improve the morphology and crystallinity.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of Ca or LiF (as an electron transport layer) followed by a thicker layer of Al as the cathode through a shadow mask to define the device area.
-
Encapsulation and Characterization: Encapsulate the devices to prevent degradation from air and moisture. Characterize the photovoltaic performance of the solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Measure the current density-voltage (J-V) characteristics to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Mandatory Visualization
Caption: Synthesis workflow for this compound-based polymers.
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. idc-online.com [idc-online.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 2,7-Dibromofluorene in Organic Field-Effect Transistors (OFETs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,7-dibromofluorene as a fundamental building block for synthesizing high-performance conjugated polymers used in Organic Field-Effect Transistors (OFETs). It includes a summary of key performance data, detailed experimental protocols for polymer synthesis and device fabrication, and visualizations of the underlying processes.
Introduction
This compound is a versatile monomer extensively utilized in the synthesis of polyfluorene-based polymers for organic electronics. The fluorene core offers excellent thermal stability and high charge carrier mobility, while the bromine atoms at the 2 and 7 positions provide reactive sites for polymerization, most commonly through Suzuki coupling reactions. By copolymerizing this compound with various aromatic comonomers, the electronic properties, such as the HOMO/LUMO energy levels and bandgap, of the resulting polymers can be precisely tuned to optimize OFET performance. The 9-position of the fluorene unit can be functionalized with alkyl chains to enhance solubility and processability, enabling the fabrication of devices through solution-based techniques like spin-coating.
Data Presentation: OFET Performance of this compound-Based Polymers
The following table summarizes the electrical performance of various OFETs fabricated using polymers derived from this compound. Key metrics include hole mobility (μh), electron mobility (μe), the on/off current ratio (I_on/I_off), and threshold voltage (V_th).
| Polymer/Active Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] |
| PCDTT-DCNBT | Not Specified | - | 0.031[1][2] | Not Specified | Not Specified |
| PCDTT-FCNBT | Not Specified | - | 0.4[1][2] | Not Specified | Not Specified |
| PCDTT-NO2FBT | Not Specified | - | 0.024[2] | Not Specified | Not Specified |
| F8T2 | Top-Gate | 1 x 10⁻²[3] | Not Specified | > 10³ | -1 to -4[3] |
| F8T2 (nanowire) | Not Specified | > 5 (average = 2.50 ± 1.18)[4] | Not Specified | Not Specified | -0.03 (shift)[4] |
| PffBT4T-2OD | Ion-Gel-Gated | 17.7[5] | Not Specified | Not Specified | Not Specified |
| PffBT4T-2OD/SEBS Blend | Ion-Gel-Gated | 8.6[5] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based polymer, F8T2, and the subsequent fabrication and characterization of a top-gate, bottom-contact OFET.
Protocol 1: Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (F8T2) via Suzuki Coupling
This protocol describes a typical Suzuki coupling polymerization to synthesize the copolymer F8T2.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
5,5'-Bis(tributylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Methanol
-
Soxhlet extraction apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene (1 equivalent) and 5,5'-bis(tributylstannyl)-2,2'-bithiophene (1 equivalent) in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: To the stirred solution, add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol %), and the phosphine ligand, P(o-tol)₃ (typically 4-8 mol %).
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of stirring methanol to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer and wash it with methanol.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove catalyst residues and oligomers.
-
Finally, extract the polymer with chloroform or toluene to isolate the desired high molecular weight fraction.
-
-
Drying: Precipitate the purified polymer from the chloroform/toluene solution into methanol again, filter, and dry under vacuum at 40-60 °C overnight.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET
This protocol outlines the steps for fabricating an OFET using a solution-processed polyfluorene derivative.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as the substrate and bottom gate)
-
Gold (Au) for source and drain electrodes
-
This compound-based polymer (e.g., F8T2) solution in an organic solvent (e.g., chloroform, xylene)
-
Polymeric dielectric material (e.g., PMMA, Cytop) solution
-
Solvents for cleaning (acetone, isopropanol)
-
Deionized water
-
Nitrogen gas
-
Photolithography equipment or shadow masks
-
Thermal evaporator
-
Spin-coater
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonicate the substrate sequentially in acetone and isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Perform an oxygen plasma treatment or a UV-ozone treatment to remove any organic residues and to hydroxylate the surface.
-
-
Source and Drain Electrode Patterning:
-
Use standard photolithography and a lift-off process to pattern the gold source and drain electrodes on the SiO₂ surface. Alternatively, use a shadow mask during thermal evaporation to define the electrodes. A typical channel length is 20-100 µm and the channel width is 1-2 mm.
-
-
Semiconductor Deposition:
-
Prepare a solution of the this compound-based polymer in a suitable organic solvent (e.g., 0.5-1.0 wt% in chloroform).
-
Spin-coat the polymer solution onto the substrate. The spin speed and time will determine the film thickness (e.g., 2000 rpm for 60 seconds).
-
Anneal the film on a hotplate to remove residual solvent and improve the molecular ordering. The annealing temperature and time are material-dependent (e.g., 150-200 °C for 30-60 minutes in a nitrogen-filled glovebox).
-
-
Dielectric Layer Deposition:
-
Spin-coat a solution of the polymeric dielectric (e.g., PMMA in anisole) on top of the semiconductor layer.
-
Cure the dielectric layer by baking at a temperature recommended for the specific material (e.g., 80-120 °C).
-
-
Gate Electrode Deposition:
-
Evaporate a metal gate electrode (e.g., Aluminum or Gold) on top of the dielectric layer using a shadow mask to define its geometry.
-
Protocol 3: OFET Characterization
This protocol describes the electrical characterization of the fabricated OFETs.[6][7]
Equipment:
-
Semiconductor parameter analyzer or source-measure units
-
Probe station
-
Inert atmosphere environment (glovebox)
Procedure:
-
Setup: Place the fabricated OFET device on the probe station stage inside a glovebox to prevent degradation from air and moisture.
-
Contacting: Carefully land the probe tips on the source, drain, and gate electrodes.
-
Output Characteristics (I_ds vs. V_ds):
-
Set the gate voltage (V_gs) to a series of constant values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V for a p-type device).
-
For each constant V_gs, sweep the drain-source voltage (V_ds) from 0 V to a sufficiently negative value (e.g., -60 V) and measure the drain-source current (I_ds).
-
Plot I_ds versus V_ds for each V_gs. These curves show the linear and saturation regimes of the transistor operation.
-
-
Transfer Characteristics (I_ds vs. V_gs):
-
Set the drain-source voltage (V_ds) to a constant value in the saturation regime (e.g., -60 V).
-
Sweep the gate voltage (V_gs) from a positive value (e.g., +20 V) to a sufficiently negative value (e.g., -60 V) and measure I_ds.
-
Plot I_ds (on a logarithmic scale) and the square root of I_ds (on a linear scale) versus V_gs.
-
-
Parameter Extraction:
-
On/Off Ratio: Calculate the ratio of the maximum I_ds (on-state) to the minimum I_ds (off-state) from the logarithmic transfer curve.
-
Field-Effect Mobility (μ): Calculate the mobility from the slope of the linear region of the √I_ds vs. V_gs plot in the saturation regime using the following equation: I_ds = (W / 2L) * C_i * μ * (V_gs - V_th)² where W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.
-
Threshold Voltage (V_th): Determine the threshold voltage by extrapolating the linear portion of the √I_ds vs. V_gs plot to the V_gs axis.[6]
-
Visualizations
Diagram 1: Synthesis of Polyfluorene via Suzuki Coupling
Caption: Synthetic pathway for polyfluorene copolymers via Suzuki coupling.
Diagram 2: OFET Fabrication Workflow
Caption: Step-by-step workflow for fabricating a top-gate OFET.
Diagram 3: Structure-Performance Relationship in Polyfluorene-based OFETs
Caption: Relationship between polymer structure and OFET performance.
References
- 1. heeneygroup.com [heeneygroup.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers [mdpi.com]
- 6. 1620-2008 - IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 7. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
Troubleshooting & Optimization
Technical Support Center: 2,7-Dibromofluorene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-Dibromofluorene and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for the synthesis of this compound is Fluorene. Alternatively, 2,7-dibromofluorenone can be used, which is then reduced to this compound.
Q2: Which brominating agents are typically used for this synthesis?
Commonly used brominating agents include liquid bromine (Br₂), often in the presence of a catalyst like iron powder and iodine, and copper (II) bromide on an alumina support. The choice of brominating agent can influence reaction conditions and outcomes.
Q3: What are the expected yields for the synthesis of this compound?
With optimized protocols, yields can be quite high, often reaching up to 98%.[1] However, yields can vary significantly depending on the chosen method, reaction conditions, and purity of reagents.
Q4: How can I purify the crude this compound product?
Common purification methods include recrystallization and column chromatography. Recrystallization from a solvent mixture like ethyl acetate/hexane is a frequently cited method.[1][2] For separating isomers or closely related impurities, column chromatography using silica gel may be necessary.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction duration. - Increase Reaction Temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as this may also promote the formation of side products. |
| Suboptimal Reagent Stoichiometry | - Adjust Brominating Agent Ratio: Ensure the correct molar ratio of the brominating agent to fluorene is used. An excess of the brominating agent may be required to drive the reaction to completion. |
| Formation of Side Products | - Control Reaction Temperature: Over-bromination or the formation of undesired isomers can occur at higher temperatures. Maintaining the recommended reaction temperature is crucial. - Choice of Solvent and Catalyst: The solvent and catalyst can influence the regioselectivity of the bromination. Refer to established protocols for appropriate choices. |
| Losses During Work-up and Purification | - Optimize Extraction: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent may be necessary. - Careful Recrystallization: During recrystallization, minimize the loss of product by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | - Drive the Reaction to Completion: Refer to the "Incomplete Reaction" solutions in the low yield section. - Purification: Recrystallization or column chromatography can be effective in removing unreacted fluorene. |
| Formation of Isomeric Byproducts (e.g., 2,6-dibromofluorene) | - Control Reaction Conditions: The formation of the thermodynamically more stable 2,7-isomer is generally favored. However, controlling reaction kinetics (e.g., lower temperature) can sometimes influence isomer distribution.[3] - Purification: Separation of isomers can be challenging due to similar polarities.[3] Gradient column chromatography with a non-polar eluent system (e.g., hexane/dichloromethane) may be required.[3] |
| Over-brominated Products | - Control Stoichiometry: Use a precise amount of the brominating agent to avoid further bromination of the desired product. - Purification: Column chromatography can be used to separate the desired dibromo-product from tri- or tetra-brominated species. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Copper (II) Bromide on Alumina
This protocol is adapted from a literature procedure with a reported yield of 98%.[1][2]
Materials:
-
Fluorene
-
Copper (II) bromide on alumina
-
Carbon tetrachloride (CCl₄)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of fluorene (1.5 g, 9.0 mmol) in CCl₄ (80 mL), add copper (II) bromide on alumina (30 g).
-
Stir the mixture at reflux for 5 hours.
-
Cool the solution to room temperature.
-
Filter the solid material and wash it with CCl₄ (50 mL).
-
Dry the combined organic solution over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pure this compound.
Protocol 2: Synthesis of 2,7-Dibromofluorenone from Fluorenone
This protocol describes the synthesis of the oxidized precursor, which can be a starting point for some applications or further reduced. A yield of 92% has been reported.[4]
Materials:
-
Fluorenone
-
Iron powder
-
Iodine
-
Glacial acetic acid
-
Oleum (fuming sulfuric acid)
-
Liquid bromine
-
Dichloromethane
-
Saturated sodium bisulfite solution
-
Absolute ethanol
Procedure:
-
In a 250 mL four-neck flask, combine fluorenone (9.0 g, 50 mmol), iron powder (0.45 g), and a small crystal of iodine.
-
Add 50 mL of glacial acetic acid and stir mechanically.
-
Slowly add 5 mL of oleum dropwise and then cool the mixture.
-
Prepare a mixture of 20 mL glacial acetic acid and 16 g (100 mmol) of liquid bromine and add it slowly using a constant pressure dropping funnel.
-
Control the temperature at 80-90°C and reflux for 2 hours.
-
Prepare another mixture of 10 mL glacial acetic acid and 12 g (75 mmol) of liquid bromine and add it dropwise.
-
Increase the temperature to 110-120°C and reflux for 4 hours.
-
Neutralize the crude product and extract with dichloromethane.
-
Filter the organic phase and wash with a saturated sodium bisulfite solution, followed by several washes with water.
-
Separate the organic phase and evaporate the solvent.
-
Recrystallize the product from absolute ethanol to obtain yellow solid 2,7-dibromofluorenone.
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for this compound and its Precursor
| Starting Material | Brominating Agent/Oxidant | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Fluorene | Copper (II) bromide on alumina | CCl₄ | Reflux, 5 h | 98 | [1][2] |
| Fluorenone | Liquid Bromine (with Fe/I₂ catalyst) | Glacial Acetic Acid / Oleum | 80-120°C, 6 h | 92 (for 2,7-dibromofluorenone) | [4] |
| This compound | Chromium (VI) oxide | Acetic Acid | Room Temp, 12 h | 98 (for 2,7-dibromofluoren-9-one) | [5] |
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
References
challenges and side reactions in the bromination of fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the bromination of fluorene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low Yield of Desired Brominated Fluorene
| Possible Cause | Suggestion | Troubleshooting Steps |
| Incomplete Reaction | Optimize reaction time and temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Incrementally increase the reaction time or temperature and observe the effect on the conversion of the starting material. |
| Suboptimal Reagents | Use fresh and pure reagents. | N-Bromosuccinimide (NBS) can decompose over time, appearing yellow or brown; it can be purified by recrystallization from hot water.[1][2] Ensure solvents are anhydrous, as water can hydrolyze the desired product.[2] |
| Poor Choice of Brominating Agent | Select the appropriate brominating agent for the desired substitution pattern. | For substitution on the aromatic ring (e.g., 2,7-dibromofluorene), molecular bromine (Br₂) with a Lewis acid catalyst or NBS in a polar solvent is often effective.[3] For substitution at the C9 position, NBS with a radical initiator in a non-polar solvent like carbon tetrachloride is preferred.[1][4] |
| Incorrect Stoichiometry | Adjust the molar ratio of fluorene to the brominating agent. | To favor monobromination, use a 1:1 molar ratio or a slight excess of fluorene. For dibromination, a 1:2 or slightly higher molar ratio of fluorene to the brominating agent is typically required. |
Issue 2: Formation of Polybrominated Side Products
| Possible Cause | Suggestion | Troubleshooting Steps |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. | Use the precise molar equivalents of the brominating agent required for the desired degree of substitution. A slow, dropwise addition of the brominating agent can help prevent localized high concentrations that lead to over-bromination. |
| Prolonged Reaction Time | Optimize the reaction duration. | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the desired product is maximized and before significant amounts of polybrominated products are formed. |
| High Reaction Temperature | Lower the reaction temperature. | Running the reaction at a lower temperature can increase selectivity and reduce the rate of subsequent bromination reactions. |
Issue 3: Poor Regioselectivity (Bromination at undesired positions)
| Possible Cause | Suggestion | Troubleshooting Steps |
| Incorrect Reaction Conditions for Desired Isomer | Tailor the reaction conditions (solvent, catalyst, initiator) to favor the desired isomer. | For electrophilic aromatic substitution at the C2 and C7 positions, use polar solvents.[3] For radical substitution at the C9 position, use non-polar solvents and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] |
| Steric Hindrance | Consider the steric effects of substituents on the fluorene ring. | Substituents on the fluorene backbone can direct bromination to specific positions. This can be leveraged to achieve the desired regioselectivity. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Suggestion | Troubleshooting Steps |
| Presence of Multiple Brominated Isomers and Starting Material | Optimize the reaction to maximize the yield of the desired product and minimize side products. | Refer to the troubleshooting steps for low yield and polybromination to improve the purity of the crude product. |
| Similar Physical Properties of Products | Employ appropriate purification techniques. | Recrystallization is a common method for purifying brominated fluorenes.[5][6] A mixture of ethyl acetate and hexane is often effective.[5][6] Column chromatography can also be used to separate isomers with different polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of fluorene?
The most common side reactions are polybromination, leading to the formation of di-, tri-, or even higher brominated fluorenes, and lack of regioselectivity, resulting in a mixture of isomers brominated at different positions (e.g., C2, C7, C9). Oxidation of the fluorene to fluorenone can also occur, particularly under harsh conditions.[7]
Q2: How can I selectively achieve monobromination of fluorene?
To achieve monobromination, it is crucial to control the stoichiometry. Use one equivalent or a slight excess of the brominating agent (like NBS or Br₂) relative to fluorene. Performing the reaction at a lower temperature and for a shorter duration can also enhance selectivity for the mono-substituted product.
Q3: What conditions favor the formation of this compound?
The synthesis of this compound is typically achieved through electrophilic aromatic substitution. Common methods involve the direct bromination of fluorene with molecular bromine in a suitable solvent, or using N-bromosuccinimide in a polar solvent.[3][5] One documented procedure involves refluxing fluorene with copper(II) bromide on alumina in carbon tetrachloride.[5][6]
Q4: How do I favor bromination at the C9 position?
Bromination at the C9 position occurs via a radical mechanism.[4] The use of N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride (CCl₄), along with a radical initiator like AIBN or benzoyl peroxide, under reflux or irradiation, promotes the formation of 9-bromofluorene.[1][2][4]
Q5: What is the role of a Lewis acid in the bromination of fluorene?
A Lewis acid, such as iron(III) bromide (FeBr₃), is often used as a catalyst in electrophilic aromatic bromination with molecular bromine (Br₂).[8] The Lewis acid polarizes the Br-Br bond, making the bromine a stronger electrophile and facilitating the attack by the electron-rich aromatic ring of fluorene.[9]
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Brominating Agent | Catalyst/Support | Solvent | Reaction Time | Temperature | Yield | Reference |
| Copper(II) bromide | Alumina | Carbon tetrachloride | 5 hours | Reflux | 98% | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[5][6]
Materials:
-
Fluorene (1.5 g, 9.0 mmol)
-
Copper(II) bromide on alumina (30 g)
-
Carbon tetrachloride (CCl₄) (80 mL)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve fluorene in 80 mL of carbon tetrachloride in a round-bottom flask.
-
Add 30 g of copper(II) bromide on alumina to the solution.
-
Stir the mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid material and wash it with 50 mL of carbon tetrachloride.
-
Dry the combined organic solution over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pure this compound.
Protocol 2: Synthesis of 9-Bromofluorene
This protocol is based on the general procedure for benzylic bromination using NBS.[4]
Materials:
-
Fluorene (e.g., 1.66 g, 10 mmol)
-
N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)
-
Carbon tetrachloride (CCl₄), anhydrous (50 mL)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
Procedure:
-
To a solution of fluorene in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture with stirring. The reaction progress can be monitored by observing the consumption of the denser NBS.
-
Once the reaction is complete (as indicated by TLC or the disappearance of NBS), cool the mixture to room temperature.
-
Filter the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 9-bromofluorene, which can be further purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision guide for achieving regioselectivity.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. The Nuclear Halogenation of Fluorene, Fluorenone, Acenaphthene, and Acenaphthenequinone by N-Bromosuccinimide and N-Chlorosuccinimide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling for 2,7-Dibromofluorene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction for 2,7-Dibromofluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki coupling with this compound?
The success of the Suzuki coupling hinges on several interdependent factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Oxygen exclusion is also critical, as oxygen can deactivate the Pd(0) catalyst.[1] Thorough degassing of the reaction mixture is essential for achieving high yields.[1][2]
Q2: Which palladium catalyst and ligand combination is most effective for this compound?
While Pd(PPh₃)₄ is a commonly used catalyst, more advanced systems often provide higher yields and faster reaction times, especially for less reactive aryl bromides.[3][4] Catalysts based on bulky, electron-rich phosphine ligands like Buchwald's SPhos or JohnPhos, often used with a Pd₂(dba)₃ or Pd(OAc)₂ precursor, are highly effective.[5][6] N-heterocyclic carbene (NHC) ligands have also shown great success, particularly for challenging couplings.[7][8]
Q3: What is the role of the base, and which one should I choose?
The base is crucial for activating the organoboron species to facilitate transmetalation.[9][10] The choice of base can significantly impact the reaction's outcome.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[5][11]
-
Cs₂CO₃ is often effective for difficult couplings.[11]
-
K₃PO₄ is a strong base that can be very effective but requires careful handling, sometimes needing a small amount of water to function in anhydrous couplings.[11][12]
-
For base-sensitive substrates, milder bases like potassium fluoride (KF) can be beneficial.[2][11]
Q4: How do I select the appropriate solvent?
The solvent choice depends on the solubility of the reactants and the reaction temperature. Biphasic solvent systems are very common for Suzuki couplings.
-
Toluene/water or Dioxane/water mixtures are frequently used.[13]
-
THF/water is another popular and effective combination.[4][13]
-
Aprotic polar solvents like DMF or DMSO can also be used, particularly for higher temperature reactions.[4]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Yield of the Desired Product
This is the most frequent issue and can be attributed to several factors.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed via sparging with argon/nitrogen or freeze-pump-thaw cycles.[1][2] Use fresh palladium sources and ligands. |
| Poor Ligand Choice | For aryl bromides, standard PPh₃ may be insufficient. Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, JohnPhos) or an N-heterocyclic carbene (NHC) ligand system.[4][12] |
| Ineffective Base | The base may not be strong enough or may have poor solubility. Try switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity.[12] |
| Boronic Acid Degradation | Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen).[1][14] Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[1] |
| Suboptimal Temperature | The reaction may require more thermal energy. Cautiously increase the temperature (e.g., from 80°C to 110°C), but be aware that excessive heat can cause catalyst decomposition.[1][13] |
Problem 2: Formation of Side Products (Homocoupling, Dehalogenation)
The appearance of unexpected products can complicate purification and reduce the yield of the target molecule.
Possible Causes & Solutions
| Side Product | Cause | Recommended Action |
| Boronic Acid Homocoupling | Often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules. | Rigorously degas the reaction mixture before adding the palladium catalyst. Ensure a tight seal on the reaction vessel to maintain an inert atmosphere.[2] |
| Aryl Halide Homocoupling | Can occur at high temperatures or with highly active catalysts. | Reduce the reaction temperature or catalyst loading. |
| Dehalogenation | The bromine atom is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as hydride sources.[14] | If using amine bases or alcohol solvents, switch to carbonate/phosphate bases (e.g., K₂CO₃, K₃PO₄) and aprotic solvents (e.g., Toluene, Dioxane).[1] |
| Protodeboronation | The boronic acid is converted to an arene before it can couple. This is more common with electron-deficient or heteroaryl boronic acids.[1][14] | Use a more stable boronic ester derivative or add the boronic acid to the reaction mixture at the reaction temperature to minimize its exposure time before coupling. |
Recommended Starting Protocol
This is a general protocol that serves as a good starting point for optimization. Adjustments should be made based on the specific boronic acid used and troubleshooting results.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents per bromine)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3 equivalents per bromine)
-
Toluene and Water (e.g., 4:1 or 5:1 ratio)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Polymerization of 2,7-Dibromofluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki polymerization of 2,7-dibromofluorene to synthesize polyfluorenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst system for the Suzuki polymerization of this compound?
A1: The most prevalent catalyst systems for the Suzuki polymerization of this compound are based on palladium complexes. A combination of a palladium precursor and a phosphine-based ligand is very common. For instance, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often used as palladium sources. These are typically paired with bulky, electron-rich phosphine ligands like tri(tert-butyl)phosphine (t-Bu₃P) or N-heterocyclic carbene (NHC) ligands.[1][2] The choice of ligand is crucial as it influences the catalyst's activity and stability.[2]
Q2: Which bases are typically used, and what is their role in the reaction?
A2: Inorganic bases are essential for the transmetalation step in the Suzuki catalytic cycle. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF).[3][4] The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Q3: What are the key reaction parameters that influence the molecular weight and polydispersity of the resulting polyfluorene?
A3: Several parameters critically affect the outcome of the polymerization:
-
Monomer Purity: High purity of both the this compound and the corresponding boronic acid or ester monomer is paramount to achieve high molecular weight polymers.[5]
-
Stoichiometry: A precise 1:1 stoichiometric ratio between the dibromo and diboronic acid functionalized monomers is crucial for obtaining high molecular weights.[5]
-
Catalyst Loading: The catalyst concentration needs to be optimized. While a sufficient amount is necessary for the reaction to proceed, excessively high concentrations can sometimes promote side reactions.[5][6]
-
Reaction Temperature and Time: These parameters need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to side reactions and defects.[4][5]
-
Solvent System: A mixture of an organic solvent (like THF or toluene) and an aqueous basic solution is commonly used to ensure all reactants are in the appropriate phase for the reaction to occur.[7][8]
Troubleshooting Guide
Problem 1: Low Molecular Weight of the Polymer
| Potential Cause | Suggested Solution |
| Impure Monomers | Purify monomers (this compound and the boronic acid/ester) by recrystallization or column chromatography to remove monofunctional impurities that act as chain terminators.[5] |
| Incorrect Monomer Stoichiometry | Carefully weigh the monomers to ensure a precise 1:1 molar ratio. An excess of either monomer will limit the chain growth.[5] |
| Inefficient Catalyst System | Screen different palladium precursors and ligands. Bulky, electron-rich phosphine ligands like t-Bu₃P often improve catalytic activity.[1][9] Consider using more advanced catalyst systems like those involving N-heterocyclic carbene (NHC) ligands.[10] |
| Premature Precipitation of Polymer | Choose a solvent system in which the growing polymer chains remain soluble. This might involve using higher boiling point solvents or running the reaction at a higher temperature. |
| Insufficient Reaction Time | Monitor the reaction over time using techniques like Gel Permeation Chromatography (GPC) to ensure it has gone to completion.[4] |
Problem 2: Poor or Inconsistent Yield
| Potential Cause | Suggested Solution |
| Ineffective Base | The choice of base is critical. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the reaction.[3][4] |
| Incomplete Dissolution of Reactants | Ensure adequate mixing and consider using a phase-transfer catalyst, like Aliquat 336, to improve the interaction between the organic and aqueous phases.[3] |
| Catalyst Deactivation | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[5] Degas all solvents prior to use.[5] |
| Side Reactions | Optimize the reaction temperature. High temperatures can sometimes lead to side reactions like deboronation.[2] |
Problem 3: Gelation of the Reaction Mixture
| Potential Cause | Suggested Solution |
| Formation of Fluorenone Defects | The 9-position of the fluorene ring is susceptible to oxidation, forming fluorenone, which can act as a cross-linking site.[5] It is critical to maintain a strictly inert atmosphere and use degassed solvents to minimize oxygen exposure.[5] |
| Trifunctional Impurities in Monomers | The presence of impurities with more than two reactive sites in the monomers can lead to branching and gelation.[5] Thorough purification of monomers is essential.[5] |
| High Catalyst Concentration | Excessively high catalyst loading might promote side reactions leading to cross-linking. Optimize the catalyst concentration to the lowest effective level.[5] |
Experimental Protocols
Representative Suzuki Polymerization Protocol
This protocol is a generalized procedure and may require optimization for specific substrates and desired polymer characteristics.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)
-
9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Tri(tert-butyl)phosphine (t-Bu₃P) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (8.0 eq)
-
Toluene
-
Degassed Water
Procedure:
-
Reactant Setup: Inside a glovebox or under a stream of argon, add 2,7-dibromo-9,9-dioctylfluorene, 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester), Pd(OAc)₂, and t-Bu₃P to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃ to the flask.[7]
-
Reaction: Seal the flask and heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 24-48 hours.[7]
-
Work-up: After cooling to room temperature, the product is precipitated in methanol and refrigerated overnight.[7]
-
Purification: The precipitated polymer is collected by filtration. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and then chloroform to isolate the desired polymer fraction.[5]
-
Characterization: The molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC). The structure is confirmed by ¹H NMR spectroscopy.[7]
Catalyst System Performance Data
The following table summarizes representative data for different catalyst systems used in the Suzuki polymerization for synthesizing polyfluorenes.
| Catalyst System | Base | Solvent | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 9.26 | 1.91 | 53 | [7] |
| Pd(OAc)₂ (mechanochemical) | K₂CO₃ | None | 4.2 | 1.9 | 50 | [7] |
| Pd₂(dba)₃ / t-Bu₃P / p-BrC₆H₄COPh | K₃PO₄ | THF/H₂O | 7.0 | 1.16 | - | [3] |
| Pd₂(dba)₃·CHCl₃ / t-Bu₃P | - | THF/H₂O | 5-69 | 1.14–1.38 | - | [8] |
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
managing solubility issues of polyfluorenes during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage solubility issues during the synthesis of polyfluorenes.
Frequently Asked Questions (FAQs)
Q1: Why do polyfluorenes often have poor solubility?
The primary cause of poor solubility in polyfluorenes is the rigid and planar nature of their conjugated backbone. This structure promotes strong intermolecular π-π stacking, leading the polymer chains to aggregate and resist dissolution in common organic solvents.[1][2][3]
Q2: What are the main strategies to improve the solubility of polyfluorenes during synthesis?
There are three primary strategies to enhance the solubility of polyfluorenes:
-
Side-Chain Engineering: This is the most common and effective method. By introducing bulky or flexible side chains at the C9 position of the fluorene monomer, you can sterically hinder the polymer backbones from getting too close, which disrupts π-π stacking and reduces aggregation.[1][2]
-
Copolymerization: Incorporating a second, non-coplanar or "kinked" comonomer into the polyfluorene backbone disrupts the polymer's linearity and planarity.[1][4] This interruption hinders efficient chain packing and improves solubility.[1]
-
Post-Polymerization Modification: It is possible to chemically modify a pre-synthesized polyfluorene to introduce more soluble functional groups.[1][5]
Q3: What types of side chains are most effective for improving solubility?
The choice of side chain is critical for tuning solubility. Effective options include:
-
Long and Branched Alkyl Chains: Increasing the length (e.g., n-octyl) and branching (e.g., 2-ethylhexyl) of alkyl side chains effectively increases the entropy of the system and creates steric hindrance, which prevents polymer chain aggregation.[1][6]
-
Functionalized Side Chains: Adding polar groups like esters or hydroxyls can improve solubility in more polar organic solvents.[1][5][7][8]
-
Dendritic Side Chains: These large, three-dimensional side chains are very effective at enhancing solubility due to their significant bulk.[1]
-
Semi-fluorinated Side Chains: These can render the polymer soluble in fluorinated solvents, which is useful for specialized applications like orthogonal processing in multilayer device fabrication.[1]
Q4: Can the choice of solvent during synthesis prevent solubility issues?
Yes, the solvent plays a crucial role. A solvent that is good for the final polymer should be used. Toluene is a common choice for Suzuki and Yamamoto polymerizations.[1] Other solvents like chloroform, chlorobenzene, and tetrahydrofuran (THF) are also frequently used.[9][10][11] In some cases, a solvent mixture or increasing the reaction temperature can help keep the growing polymer chains in solution.[1]
Q5: Can I improve the solubility of a polyfluorene I have already synthesized?
Yes, through post-polymerization modification. For example, if your polyfluorene has ester groups in its side chains, these can be hydrolyzed to create water-soluble carboxylate functional groups or reduced to form hydroxy-functionalized side chains, potentially altering the polymer's solubility profile.[5][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Polymer precipitates out of solution during polymerization.
-
Possible Cause 1: The growing polymer chains have reached a molecular weight where they are no longer soluble in the reaction solvent.[1]
-
Solution:
-
Possible Cause 2: The concentration of the polymer in the reaction mixture is too high.[1]
-
Solution:
-
Reduce the initial monomer concentration.[1]
-
Issue 2: The final, purified polymer is an insoluble gel.
-
Possible Cause 1: Cross-linking has occurred due to oxidative defects. The C9 position of the fluorene monomer is susceptible to oxidation, forming fluorenone "keto-defects" that can act as cross-linking sites, especially at high temperatures.[12]
-
Solution:
-
Monomer Purification: Use highly purified monomers. Recrystallization and column chromatography are effective for removing impurities that could be oxidation precursors.[12]
-
Inert Atmosphere: Conduct the entire polymerization under a strict inert atmosphere (e.g., using a glovebox or Schlenk line techniques) to exclude oxygen.[12]
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen before use.[12]
-
-
Possible Cause 2: Impurities in the monomers are acting as cross-linking agents.[12]
-
Solution:
-
Ensure the highest possible purity of your fluorene monomers through rigorous purification techniques.[12]
-
-
Possible Cause 3: Incorrect stoichiometry or excessively high catalyst concentration in cross-coupling reactions (e.g., Suzuki, Yamamoto).[1][12]
-
Solution:
Issue 3: The purified polymer forms aggregates or a precipitate in solution over time.
-
Possible Cause 1: The solvent is of poor quality for that specific polymer. Even in a seemingly "good" solvent, aggregation can occur due to strong π-π interactions, especially at higher concentrations.[1]
-
Solution:
-
Possible Cause 2: The solution is being stored at too low a temperature.[1]
-
Solution:
-
Store polyfluorene solutions at a stable room temperature or slightly warmer. Avoid refrigeration, as cooling can induce aggregation.[1]
-
-
Possible Cause 3: The polymer has a very high molecular weight, increasing its tendency to aggregate.[1]
-
Solution:
-
If permissible for your application, consider synthesizing a lower molecular weight version.
-
Handle the polymer in very dilute solutions.[1]
-
Data Presentation
Table 1: Strategies to Enhance Polyfluorene Solubility
| Strategy | Method | Mechanism | Key Considerations |
| Side-Chain Engineering | Introduce long, branched, or functionalized alkyl chains at the C9 position.[1] | Steric hindrance disrupts π-π stacking between polymer backbones, increasing the distance between chains.[1][6] | Chain length and branching are critical; longer/more branched chains lead to better solubility.[1] |
| Copolymerization | Incorporate a non-coplanar or kinked comonomer into the polymer backbone.[1] | Disrupts the linearity and planarity of the polymer chain, preventing efficient packing.[1][4] | The ratio of comonomers can be tuned to control solubility and electronic properties. |
| Synthesis Conditions | Optimize solvent, temperature, and concentration.[1] | A better solvent, higher temperature, or lower concentration can keep polymer chains solvated during synthesis.[1] | Toluene and chlorobenzene are common solvents.[1][10] |
| Post-Polymerization | Chemically modify the side chains of an existing polymer.[5] | Introduce more soluble functional groups (e.g., converting esters to acids for water solubility).[5][7] | Requires a polymer with reactive handles in the side chains. |
Experimental Protocols
Protocol: Synthesis of Soluble Poly(9,9-dioctylfluorene) via Suzuki Coupling
This protocol provides a general procedure for synthesizing a high molecular weight, soluble polyfluorene, incorporating best practices to avoid gelation and precipitation.
1. Monomer and Reagent Purification:
-
Monomer: Purify the 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester monomers by recrystallization or column chromatography to remove impurities.[12]
-
Solvents: Use anhydrous, degassed solvents. Toluene is a common choice.[1] Degas by bubbling with argon or nitrogen for at least 30 minutes before use.[12]
-
Base: Use a high-purity aqueous base solution (e.g., 2M K₂CO₃) and degas it thoroughly.
2. Reaction Setup:
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
In a Schlenk flask inside a glovebox or under a positive pressure of inert gas, combine 9,9-dioctylfluorene-2,7-diboronic acid ester (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.02 eq).
-
Add the degassed toluene, followed by the degassed aqueous K₂CO₃ solution (typically a 4:1 toluene-to-water ratio) and a phase transfer catalyst like Aliquat 336.[3][12]
3. Polymerization:
-
Seal the Schlenk flask and heat the biphasic mixture to 80-90 °C with vigorous stirring.[1][12]
-
Maintain the reaction under an inert atmosphere for 24-48 hours. The solution should become more viscous as the polymerization proceeds.[1]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into a large volume of a stirred non-solvent like methanol or a methanol/HCl mixture to precipitate the polymer.[1]
-
Filter the precipitated fibrous polymer and wash it thoroughly with methanol and then acetone to remove oligomers and catalyst residues.[1]
-
For further purification, perform a Soxhlet extraction with acetone, followed by dissolving the polymer in a good solvent like chloroform or toluene and re-precipitating it into methanol.[1][12]
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C overnight.[12]
Visualizations
Diagrams of Key Concepts and Workflows
Caption: The causal chain from backbone structure to poor solubility.
Caption: Relationship between solubility problems and primary solutions.
Caption: A logical workflow for troubleshooting common solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyfluorene - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nsmn1.uh.edu [nsmn1.uh.edu]
- 5. Synthesis of polyfluorene derivatives through polymer reaction - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 6. organic chemistry - How does addition of side chains affect solubility and processibility of polyphenylene vinylene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of polyfluorene derivatives through polymer reaction - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 9. tandfonline.com [tandfonline.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of High Molecular Weight Polyfluorenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high molecular weight polyfluorenes, with a primary focus on preventing gelation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My polyfluorene synthesis resulted in an insoluble gel. What are the common causes of gelation?
A: Gelation in polyfluorene synthesis is primarily due to cross-linking reactions that form an insoluble polymer network. The most common culprits include:
-
Oxidative Defects (Fluorenone Formation): Oxidation at the C9 position of the fluorene monomer is the most frequent cause, leading to the formation of fluorenone keto-defects. These defects can act as cross-linking sites, particularly at elevated temperatures.[1]
-
Monomer Impurities: The presence of trifunctional or other reactive impurities in the fluorene monomers can initiate branching and subsequent gelation.[1]
-
Non-Stoichiometric Monomer Ratios: In Suzuki coupling reactions, an imbalance in the ratio of dihalo- and diboronic acid-functionalized monomers can lead to uncontrolled polymerization and side reactions that contribute to cross-linking.[1]
-
High Catalyst Concentration: Excessively high concentrations of the palladium catalyst can promote side reactions, leading to branching and gelation.[1]
-
Prolonged Reaction Times at High Temperatures: Extended reaction times, especially at elevated temperatures, increase the probability of side reactions and the formation of cross-links.[1]
2. Q: How can I prevent the formation of fluorenone defects during synthesis?
A: Preventing fluorenone formation is critical for avoiding gelation and achieving the desired photophysical properties of the polyfluorene. Key strategies include:
-
Rigorous Monomer Purification: Ensure the highest possible purity of your fluorene monomers. Techniques like recrystallization and column chromatography are effective for removing impurities that can be precursors to oxidation.[1]
-
Degassing of Solvents and Reagents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be accomplished through several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the liquids.[1]
-
Maintain an Inert Atmosphere: Conduct the entire polymerization under a strict inert atmosphere, for example, within a glovebox or using Schlenk line techniques, to minimize exposure to oxygen.[1]
3. Q: How critical is the stoichiometry of the monomers in preventing gelation?
A: Maintaining a precise 1:1 stoichiometric ratio between the dihalo- and diboronic acid-functionalized monomers is crucial for achieving high molecular weight and preventing gelation in Suzuki polycondensation. An excess of either monomer can result in a lower degree of polymerization and the formation of reactive end-groups that may participate in side reactions, potentially leading to cross-linking.[1]
4. Q: What is the optimal catalyst loading for Suzuki coupling in polyfluorene synthesis to avoid gelation?
A: The optimal catalyst loading is a balance between achieving a high reaction rate and high molecular weight while avoiding side reactions. Generally, a lower catalyst loading is preferred. High catalyst concentrations do not always lead to higher molecular weights and can, in some cases, promote undesirable side reactions that cause gelation. The ideal concentration can vary based on the specific monomers and reaction conditions.
Data Presentation: Impact of Synthesis Parameters on Polyfluorene Properties
The following tables summarize quantitative data on how various experimental parameters can influence the molecular weight (Mn), and polydispersity index (PDI) of poly(9,9-dioctylfluorene) (PFO).
Table 1: Effect of Catalyst System and Loading on PFO Molecular Weight
| Catalyst System | Catalyst Loading (mol%) | Mn (kDa) | PDI (Đ) | Reference |
| Pd(OAc)₂ | 4.78 | 8.3 | 2.1 | Mechanochemical Suzuki |
| Pd(OAc)₂ | Not Specified | 9.3 | 1.9 | Solution-phase Suzuki |
| tBu₃PPd(Ph)Br | 5 | 17.7 | 1.33 | Chain-Growth Suzuki |
| Amphiphilic Pd Catalyst (Cp4) | Not Specified | ~100 | Not Specified | Suzuki Polycondensation |
Table 2: Influence of Reaction Temperature on Polymerization
| Polymerization Method | Temperature (°C) | Observations |
| Suzuki-Miyaura Catalyst Transfer Polycondensation (SCTP) | -10 | Narrower PDI (1.18), suggesting suppression of side reactions. |
| SCTP | 0 | Broader PDI (1.33) compared to -10 °C. |
| SCTP | -30 | Product precipitated during polymerization. |
| Polyurethane Prepolymer Synthesis | 105-145 | Increased temperature leads to a dramatic increase in side reactions (allophanate linkages) and broader molecular weight distribution.[2] |
Experimental Protocols
Protocol 1: Suzuki Polymerization of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) in Solution
This protocol describes a typical solution-phase Suzuki polymerization.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid
-
9,9-dioctyl-2,7-dibromofluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed deionized water
-
Methanol
Procedure:
-
Monomer and Reagent Preparation: In a glovebox, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol) to a 10-mL Schlenk flask.
-
Solvent Addition: Add anhydrous THF (4 mL) and degassed deionized water (4 mL) to the reaction mixture.
-
Polymerization: Seal the Schlenk flask, remove it from the glovebox, and reflux the mixture for 48 hours under an inert atmosphere with vigorous stirring.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Refrigerate the precipitated polymer overnight. Filter the polymer and wash it with methanol. Further purification can be achieved by Soxhlet extraction.
-
Drying: Dry the purified polymer under vacuum.
-
Characterization: Determine the number average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
Protocol 2: Yamamoto Homopolymerization of 2,7-Dibromo-9,9-dioctylfluorene
This protocol outlines the Yamamoto homocoupling for PFO synthesis.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
Toluene, anhydrous
-
Methanol, Acetone, Chloroform
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, dissolve 2,7-dibromo-9,9-dioctylfluorene in anhydrous toluene. In a separate flask, prepare a solution of Ni(COD)₂ and 2,2'-bipyridine in anhydrous toluene.
-
Initiation: Heat the monomer solution to 80 °C. Add the catalyst solution to the monomer solution.
-
Polymerization: Maintain the reaction mixture at 80 °C for 25 hours.
-
End-capping: Add a toluene solution of an end-capping agent (e.g., 4-bromotoluene) and continue heating for another 8 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of methanol, acetone, and concentrated hydrochloric acid (1:1:1 by volume). Stir for 3 hours.
-
Purification: Filter the precipitated polymer and wash it with water, methanol, and acetone. Further purify by dissolving in chloroform and reprecipitating in methanol. Low molecular weight fractions can be removed by Soxhlet extraction with acetone.
-
Drying: Dry the final polymer under vacuum at 60-70 °C.
Visualizations
References
purification strategies for removing palladium catalyst residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of palladium catalyst residues from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts?
A1: The most common methods include treatment with scavengers, adsorption on activated carbon, recrystallization, and chromatography.[1][2] The choice of method depends on factors like the nature of the product, the solvent system, the palladium species present, and the required final purity.[3]
Q2: What are scavenger resins and how do they function?
A2: Scavenger resins are solid supports, typically based on silica or polystyrene, that are functionalized with ligands demonstrating a high affinity for palladium.[4] These ligands, such as thiols, amines, or trimercaptotriazine (TMT), chelate the palladium, which can then be easily removed by filtration.[4][5]
Q3: Is activated carbon a viable option for palladium removal?
A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues due to its high surface area.[4][6] However, it can sometimes lead to the loss of the desired product through non-specific adsorption.[4][7]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products.[4] For palladium, which is classified as a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day .[4] This translates to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[4]
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most accurate and commonly used methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[8] For more rapid screening during process optimization, colorimetric or fluorometric detection kits are also available.[8]
Troubleshooting Guides
Issue 1: Low product recovery after purification.
-
Potential Cause: Non-specific binding of the product to the purification medium, which is a common issue with activated carbon and certain scavenger resins.[4]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger resin necessary for effective palladium removal.[4]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[4]
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[4]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like precipitation or crystallization.[4]
-
Issue 2: Incomplete removal of palladium.
-
Potential Cause: The palladium species may be in a form that is not effectively captured by the chosen method, or the conditions may be suboptimal.
-
Troubleshooting Steps:
-
Identify Palladium Species: If possible, determine whether the palladium is in a soluble or insoluble form.[4]
-
Optimize Scavenger Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of scavenger resins.[4][7]
-
Increase Scavenger Amount: If initial attempts are unsuccessful, increasing the equivalents of the scavenger relative to the palladium may enhance removal.[4]
-
Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[7]
-
Issue 3: Product color suggests palladium contamination, but standard methods are ineffective.
-
Potential Cause: The palladium may be strongly complexed with your product or other components in the reaction mixture, making it difficult to remove.[4]
-
Troubleshooting Steps:
-
Pre-treatment to Break Complex: In some cases, a pre-treatment step, such as adjusting the pH, may be necessary to disrupt the palladium-product complex before applying the removal method.[4]
-
Consider Precipitation: Adding a precipitating agent that forms a highly insoluble salt with palladium can be an effective strategy.[4]
-
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-based Scavengers | Can reduce Pd to < 5 ppm | High efficiency for various Pd species, good selectivity.[5][7] | Can be more expensive than other methods. |
| Trimercaptotriazine (TMT) Scavengers | Can reduce Pd to < 10 ppm | Very high affinity for palladium, effective for a broad range of substrates.[4] | |
| Activated Carbon | Variable, can reduce Pd by >97%[3] | Cost-effective, readily available.[4][6] | Non-specific binding can lead to product loss, fine particles can be difficult to filter.[4][8] |
| Recrystallization | Can reduce Pd from 200 ppm to <10 ppm[3] | Can be highly effective, especially when combined with additives.[8] | May not be effective if the palladium-product complex co-crystallizes.[8] |
| Column Chromatography | Can remove ~90% of residual palladium[9] | Can also remove other impurities.[1] | May not be sufficient to reach very low Pd levels on its own.[9] |
| Combined Chromatography and Scavenger | Can reduce Pd to < 100 ppm, removing ~98% of residual palladium[9] | Highly effective and reliable for achieving low palladium levels.[9] | More complex and time-consuming than a single method. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).[8]
-
Scavenger Addition: Add the recommended amount of the selected scavenger resin (typically 3-5 equivalents relative to the palladium catalyst).[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[7]
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite can be used.[4]
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[4]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[4]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[4]
-
Isolation: Combine the filtrate and washings and concentrate to obtain the purified product.[4]
Visualizations
Caption: General experimental workflow for palladium removal.
Caption: Logical relationship of palladium removal strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation-Caused Quenching in Fluorene-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorene-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to aggregation-caused quenching (ACQ), a phenomenon that can significantly impact the performance of these materials in various applications.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Issue 1: Reduced Fluorescence Intensity in Solution
Q1: My fluorene-based polymer solution shows significantly lower fluorescence quantum yield than expected. What are the primary causes?
A1: A lower-than-expected fluorescence quantum yield in solution is often a primary indicator of aggregation-caused quenching (ACQ). This occurs when polymer chains interact with each other, forming non-emissive or weakly emissive aggregates. The primary drivers for this phenomenon are:
-
Interchain π-π Stacking: The planar structure of the fluorene backbone can lead to close packing of polymer chains, facilitating intermolecular electronic interactions that provide non-radiative decay pathways for excitons.
-
Poor Solvent Quality: If the solvent does not adequately solvate the polymer chains, they will preferentially interact with each other, leading to aggregation.[1][2]
-
High Concentration: At higher concentrations, the probability of intermolecular interactions and aggregation increases significantly.
Q2: How can I determine if the reduced fluorescence is due to aggregation?
A2: Several experimental observations can help confirm the presence of aggregation:
-
Concentration-Dependent Studies: Measure the fluorescence intensity at a series of concentrations. If the emission does not increase linearly with concentration and starts to plateau or even decrease at higher concentrations, aggregation is likely occurring.
-
Solvent-Dependent Studies: Compare the fluorescence spectra of the polymer in a "good" solvent (where it is highly soluble and disaggregated) versus a "poor" solvent (where it is less soluble). A significant red-shift and broadening of the emission spectrum in the poor solvent is a strong indication of aggregate formation.[1][2]
-
Time-Resolved Fluorescence Spectroscopy: Aggregated species often exhibit shorter fluorescence lifetimes compared to well-solvated, individual polymer chains.
Q3: What steps can I take to mitigate aggregation in my polymer solutions?
A3: To combat aggregation in solution, consider the following strategies:
-
Solvent Optimization: Utilize "good" solvents that promote strong polymer-solvent interactions. For many polyfluorenes, aromatic solvents like toluene and xylene are good choices. In some cases, mixtures of a good solvent with a small fraction of a poor solvent can surprisingly disrupt aggregation and enhance emission.[2]
-
Reduce Concentration: Whenever possible, work with dilute solutions to minimize intermolecular interactions.
-
Introduce Bulky Side Chains: Incorporating bulky side chains, such as branched alkyl or dendritic groups, at the 9-position of the fluorene monomer can sterically hinder interchain interactions and prevent aggregation.[3][4][5]
-
Polymer Backbone Modification: Synthesizing copolymers with non-planar or "V-shaped" co-monomers can disrupt the planarity of the polymer backbone, making π-π stacking less favorable.
Issue 2: Appearance of an Unwanted Green Emission
Q4: My polyfluorene sample, which should be blue-emitting, shows a significant green emission band around 530 nm. What is the origin of this emission?
A4: The appearance of a broad, featureless green emission band is a well-documented issue in polyfluorenes and can be attributed to two main sources:
-
Keto Defects (Fluorenone Formation): The most common cause is the oxidation of the 9-position of the fluorene unit, leading to the formation of a fluorenone (keto) defect.[3][6] This can occur during synthesis, purification, or device operation, especially in the presence of oxygen and light. The fluorenone moiety has a lower energy gap and acts as an efficient trap for excitons, resulting in green emission.[6]
-
Aggregate/Excimer Emission: In some cases, the formation of specific types of aggregates or excimers can also lead to a red-shifted emission that appears green.[2][3] However, the emission from keto defects is typically more pronounced and is a more common culprit for a persistent green emission.
Q5: How can I distinguish between green emission from keto defects and aggregation?
A5: Differentiating between these two sources can be challenging, but some indicators can help:
-
Excitation Wavelength Dependence: The emission spectrum originating from keto defects is often independent of the excitation wavelength, as energy is efficiently transferred from the polymer backbone to the defect site. In contrast, emission from aggregates might show some dependence on the excitation wavelength.
-
Solvent Effects: Green emission from aggregation is highly sensitive to the solvent environment. In a very good solvent where the polymer is fully dissolved, this emission should be significantly reduced or absent. Green emission from keto defects, being an intramolecular feature, will persist even in good solvents.[2]
-
Infrared (IR) Spectroscopy: The presence of a carbonyl (C=O) stretching vibration (typically around 1720 cm⁻¹) in the IR spectrum is a direct confirmation of fluorenone formation.
Q6: What are the best practices to prevent the formation of keto defects and eliminate green emission?
A6: Preventing and removing keto defects is crucial for achieving pure blue emission:
-
Inert Atmosphere Synthesis and Handling: All synthetic and processing steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Purification: Rigorous purification of the monomer and the final polymer is essential. Techniques like column chromatography and reprecipitation can help remove impurities that may promote oxidation.
-
Chemical Reduction: If keto defects have already formed, they can sometimes be chemically reduced back to the fluorene structure. This can be attempted by treating the polymer with a mild reducing agent like sodium borohydride, although this may also affect other functional groups.
-
Monomer Design: Utilizing monomers with bulky substituents at the 9-position can not only prevent aggregation but also sterically shield the 9-position from oxidation.
Issue 3: Poor Film Quality and Fluorescence Quenching in the Solid State
Q7: When I cast my polyfluorene into a thin film, the fluorescence is significantly quenched compared to the solution. Why does this happen and how can I improve it?
A7: Solid-state fluorescence quenching is a major challenge and is primarily due to extensive aggregation in the condensed phase. In a thin film, polymer chains are in close proximity, leading to strong interchain interactions and the formation of quenching sites. To improve solid-state fluorescence:
-
Control Film Morphology: The method of film preparation significantly impacts morphology. Spin-coating from a good solvent can lead to more amorphous films with reduced aggregation compared to drop-casting or slow evaporation, which allow more time for chains to pack.[7][8]
-
Thermal Annealing: Annealing the film below its glass transition temperature can sometimes improve chain packing and, in certain cases, lead to the formation of a more ordered, emissive phase (β-phase). However, annealing at too high a temperature can promote aggregation and the formation of keto defects.[9]
-
Solvent Vapor Annealing: Exposing the film to a vapor of a good solvent can induce chain mobility and reorganization, potentially leading to a more favorable, emissive morphology.[9]
-
Polymer Design for the Solid State: The most effective strategy is to design polymers that are inherently resistant to aggregation. As with solutions, incorporating bulky side chains or creating copolymers with non-planar units can effectively "insulate" the polymer backbones from each other even in the solid state, preserving high fluorescence quantum yields.[3][4][5]
Quantitative Data on Mitigation Strategies
The following table summarizes the impact of different strategies on the fluorescence quantum yield (QY) of fluorene-based polymers.
| Polymer System | Mitigation Strategy | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | - | Toluene | ~0.55 | [10] |
| PFO | Introduction of bulky polyphenylene dendron side chains | Dichloromethane | ~0.42 (in film) | [3] |
| Water-soluble polyfluorene | Introduction of second-generation dendrons | Water | 0.94 | [10] |
| Poly(fluorene-phenylene) | - | Water | Low (aggregation-induced quenching) | [10] |
| PFO Film | Solvent Vapor Annealing | - | Up to 270% enhancement in PL intensity | [9] |
Experimental Protocols
Protocol 1: Solvent Screening for Optimizing Fluorescence
Objective: To identify a solvent or solvent mixture that minimizes aggregation and maximizes the fluorescence quantum yield of a fluorene-based polymer.
Materials:
-
Fluorene-based polymer of interest
-
A selection of "good" solvents (e.g., toluene, chloroform, tetrahydrofuran (THF))
-
A selection of "poor" solvents (e.g., methanol, ethanol, hexane)[1][2]
-
Spectroscopic grade solvents
-
Volumetric flasks
-
Fluorometer and UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the polymer in a good solvent (e.g., toluene) at a concentration of ~1 mg/mL. Ensure the polymer is fully dissolved.
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the stock solution in the same good solvent to create solutions with concentrations ranging from 10⁻⁴ to 10⁻⁷ M.
-
For solvent mixture studies, prepare solutions with a fixed polymer concentration (e.g., 10⁻⁶ M) but with varying ratios of a good solvent to a poor solvent (e.g., THF/methanol from 100:0 to 50:50 v/v).[1]
-
-
Spectroscopic Measurements:
-
For each solution, measure the UV-Vis absorption spectrum to determine the absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum using an excitation wavelength at the absorption maximum.
-
-
Data Analysis:
-
Plot fluorescence intensity at the emission maximum versus concentration for the dilution series. A linear relationship indicates minimal aggregation in that concentration range.
-
Compare the emission spectra and integrated fluorescence intensities for the different solvent mixtures. A blue-shift in the emission maximum and an increase in intensity are indicative of reduced aggregation.
-
Calculate the relative quantum yield for each condition to identify the optimal solvent system.
-
Protocol 2: Synthesis of a Fluorene Copolymer with Bulky Side Chains to Reduce Aggregation
Objective: To synthesize a copolymer of 9,9-dioctylfluorene and a fluorene monomer bearing bulky side chains via Suzuki polymerization to improve fluorescence quantum yield by sterically hindering aggregation.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene (monomer with bulky side chains)
-
Bis(pinacolato)diboron
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
Procedure (Illustrative Example):
-
Monomer Boronation: Synthesize the bis(boronic ester) of 2,7-dibromo-9,9-dioctylfluorene by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Polymerization Setup: In a Schlenk flask under an inert atmosphere, combine the synthesized bis(boronic ester) monomer, the 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene comonomer (in a desired molar ratio), and the Pd(PPh₃)₄ catalyst in toluene.
-
Reaction: Add a degassed aqueous solution of K₂CO₃ to the flask. Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 24-48 hours.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification:
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically extracted with chloroform or THF.
-
Reprecipitate the purified polymer from a concentrated solution into methanol.
-
-
Characterization: Dry the polymer under vacuum. Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC) and confirm its structure by ¹H NMR and FT-IR spectroscopy.
-
Photophysical Evaluation: Compare the fluorescence quantum yield of the resulting copolymer in solution and as a thin film with that of the homopolymer (poly(9,9-dioctylfluorene)) to quantify the improvement in emission efficiency.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for diagnosing and addressing aggregation-caused quenching.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyfluorene - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large Enhancement of Photoluminescence Obtained in Thin Polyfluorene Films of Optimized Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
improving the thermal stability of polyfluorenes derived from 2,7-Dibromofluorene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the thermal stability of polyfluorenes derived from 2,7-Dibromofluorene.
Section 1: Troubleshooting Thermal Instability and Degradation
This section addresses common issues observed during the thermal processing and analysis of polyfluorenes.
FAQs
Q1: My polyfluorene film exhibits a new, low-energy green emission band (around 520-530 nm) after thermal annealing or prolonged operation. What causes this, and how can it be prevented?
A1: This common issue is a hallmark of polyfluorene degradation, primarily caused by the formation of fluorenone "keto-defects" at the C9 position of the fluorene monomer.[1][2] This process is typically initiated by thermal oxidation, where the presence of heat and oxygen leads to a radical chain reaction that oxidizes the C9 carbon.[2][3][4] This defect disrupts the polymer's conjugation and acts as a low-energy trap, causing the undesirable green emission.[2]
Strategies for Prevention:
-
Inert Atmosphere: Conduct all high-temperature steps, such as annealing, under a strict inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Monomer Purity: Ensure the this compound monomer is highly pure and free of any 9-H defects, which are precursors to oxidation.[5] Rigorous purification of monomers is critical.[1]
-
Chemical Modification: Introduce bulky aryl (phenyl) groups at the C9 position. These have been shown to enhance oxidative stability and eliminate fluorenone formation, thereby preserving the blue color purity.[6]
-
Copolymerization: Incorporating specific co-monomers can enhance stability. For instance, creating copolymers with siloxane bridges has been shown to yield thermally stable, pure blue emission even after annealing at 150 °C in air.[7][8]
Q2: The decomposition temperature (Td) of my polyfluorene is insufficient for my target application. What molecular design strategies can I use to increase it?
A2: Enhancing the intrinsic thermal stability of the polymer backbone is crucial for high-temperature applications. The most effective strategies involve chemical modifications to increase bond strengths and create more robust molecular architectures.
-
Incorporate Highly Stable Monomers: Copolymerizing the fluorene monomer with exceptionally stable aromatic units is a proven approach. For example, introducing rigid structures like those found in polyimides has resulted in decomposition temperatures (Td5%) up to 530-550 °C.[9] Similarly, copolymers with dibenzothiophene-S,S-dioxide or other thermally robust heterocycles can significantly elevate Td.[3][10]
-
Crosslinking: Creating a networked polymer structure can dramatically improve thermal stability. This can be achieved by designing monomers with crosslinkable side chains. Upon thermal treatment, these side chains react to form a rigid, interconnected network that is more resistant to thermal decomposition.[7][11] Thermally cleavable groups can also be incorporated into side chains, which, upon removal, may lead to a more stable, densely packed structure.[12]
Q3: My polymer film shows morphological changes at elevated temperatures, suggesting a low glass transition temperature (Tg). How can I synthesize a polyfluorene with a higher Tg?
A3: A low Tg can lead to device failure due to morphological instability. Increasing the Tg involves restricting the mobility of the polymer chains.
-
Side-Chain Engineering: The most direct method is to modify the side chains at the C9 position. Replacing flexible alkyl chains with bulky, rigid substituents significantly hinders chain rotation and packing, thereby raising the Tg.[13][14]
-
Spiro-functionalization: Introducing spiro-cycloalkyl groups at the C9 position is particularly effective. This creates a rigid, three-dimensional structure that increases the Tg and improves thermal stability by preventing close chain packing.[13][14]
-
Dendritic Side Chains: Attaching large, dendritic side groups can also effectively increase the free volume and raise the Tg.
-
-
Backbone Rigidification: Copolymerization with monomers that impart rigidity to the polymer backbone can also increase the Tg. For instance, incorporating siloxane-bridged fluorene units has been shown to increase the Tg of poly(dihexylfluorene) from around 70-80 °C to over 100 °C.[7][8] Fluorene-containing poly(aryl ether ketone)s (PAEKs) have been synthesized with Tg values in the range of 230-240 °C.[15]
Section 2: Troubleshooting Polymer Synthesis and Purification
This section provides solutions to common problems encountered during the synthesis of polyfluorenes from this compound.
FAQs
Q4: My polyfluorene synthesis resulted in an insoluble gel. What are the common causes and how can I avoid this?
A4: Gelation is a common problem in polyfluorene synthesis and is typically caused by unintended cross-linking reactions.[1]
Common Causes & Solutions:
-
Oxidative Defects: The formation of fluorenone during polymerization can create cross-linking sites.
-
Solution: Use high-purity monomers and rigorously degas all solvents and reagents to remove oxygen. Conduct the entire reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques.[1]
-
-
Reactive Impurities: Trifunctional or other reactive impurities in the monomers can act as branching points, leading to a cross-linked network.
-
High Catalyst Concentration or Prolonged Reaction Times: Excessively high catalyst concentrations or extended reaction times at elevated temperatures can promote side reactions that lead to gelation.[1]
-
Solution: Optimize the catalyst loading and reaction time. Monitor the reaction progress (e.g., by GPC) to stop it once the desired molecular weight is achieved, avoiding prolonged heating.
-
Q5: The molecular weight of my synthesized polyfluorene is consistently low, and the yield is poor. How can I improve this?
A5: Achieving high molecular weight is essential for good film-forming properties and device performance. Low molecular weight is often due to suboptimal reaction conditions or reagent quality.
Common Causes & Solutions:
-
Premature Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate, halting further chain growth.[17]
-
Solution: Choose a solvent or solvent mixture in which the final polymer has good solubility, such as toluene or THF for Yamamoto and Suzuki polymerizations. Increasing the reaction temperature may also help maintain solubility.[17]
-
-
Impure Reagents: Impurities in monomers, solvents, or catalysts can terminate the polymerization reaction. Water is a common culprit, especially in Suzuki couplings where it can promote protodeboronation.[16]
-
Incorrect Stoichiometry: In step-growth polymerizations like Suzuki coupling, a precise 1:1 stoichiometry between the di-bromo and di-boronic ester monomers is critical for achieving high molecular weight.
-
Solution: Carefully and accurately weigh all monomers. Consider performing a small-scale trial polymerization to confirm the purity and reactivity of the monomer batches.
-
Section 3: Quantitative Data on Thermal Properties
The following table summarizes the thermal properties of various polyfluorene derivatives, illustrating the impact of different chemical modification strategies.
| Polymer/Copolymer Name | Modification Strategy | Td / Td5% (°C) | Tg (°C) | Reference(s) |
| Poly(9,9-dihexylfluorene) (PDHF) | Homopolymer (baseline) | ~300-400 | ~70-85 | |
| PSiloBg1 (1% Siloxane Bridge) | Copolymerization (Siloxane) | 420 | 106 | [7][8] |
| PSiloBg3 (3% Siloxane Bridge) | Copolymerization (Siloxane) | 420 | 110 | [7][8] |
| Spiro-Copolymer | Side-Chain (Spiro-cycloalkyl) | >400 | >150 | [14] |
| Fluorene-based Polyimide | Copolymerization (Imide) | >530 | 275-305 | [9] |
| Fluorene-based PAEK | Copolymerization (Ether Ketone) | 518-536 | 232-240 | [15] |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-dioctylfluorene) (PF8) via Yamamoto Coupling
This protocol describes a common method for synthesizing a standard polyfluorene homopolymer.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)
-
2,2'-bipyridyl (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
Preparation: In an inert atmosphere glovebox, add 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Ni(COD)₂ (2.5 eq), and 2,2'-bipyridyl (2.5 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF and anhydrous toluene (e.g., in a 1:4 ratio) to the flask to achieve a suitable monomer concentration.
-
Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 48-72 hours. The solution should become noticeably viscous as the polymer forms.
-
Precipitation: Cool the reaction to room temperature. In a separate beaker, prepare a stirred solution of methanol containing a small amount of concentrated HCl (e.g., 5% v/v). Slowly pour the viscous polymer solution into the acidic methanol to precipitate the polymer.
-
Washing: Filter the precipitated polymer using a Büchner funnel. Wash the collected solid extensively with methanol to remove residual catalyst and unreacted monomers, followed by a wash with acetone.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight to yield the final product.[1][17]
Protocol 2: Thermal Characterization using Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the decomposition temperature (Td).
Procedure:
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the dried polymer sample into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Heating Program: Program the instrument to heat the sample from room temperature to a high temperature (e.g., 700-800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen flow (e.g., 60 mL/min) to prevent thermo-oxidative degradation.[10]
-
Data Analysis: The TGA thermogram will plot the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as Td5%, the temperature at which 5% of the initial sample weight has been lost.
Protocol 3: Purification of Polyfluorene via Soxhlet Extraction
Soxhlet extraction is a rigorous method for removing low molecular weight oligomers and residual catalyst.
Procedure:
-
Thimble Preparation: Place the crude, dried polymer into a cellulose extraction thimble and place the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Selection: Fill the distillation flask with a series of solvents, starting with a poor solvent and progressing to a good solvent for the polymer. A typical sequence is:
-
Methanol (to remove catalyst residues)
-
Acetone (to remove low molecular weight oligomers)
-
Chloroform or Toluene (to dissolve and collect the desired high molecular weight polymer fraction)
-
-
Extraction: Heat the first solvent (methanol) to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the polymer. Once the chamber is full, the solvent will siphon back into the distillation flask. Allow this process to run for several hours (e.g., 12-24 hours) for each solvent.
-
Collection: After extracting with the poor solvents, switch to a good solvent like chloroform. The desired polymer will dissolve and be collected in the distillation flask.
-
Recovery: Once the extraction is complete, recover the polymer from the chloroform solution by precipitation into methanol, followed by filtration and drying.[1]
Section 5: Visual Guides and Workflows
Diagram 1: Troubleshooting Thermal Degradation in Polyfluorenes
Caption: A workflow for diagnosing and solving thermal degradation.
Diagram 2: Strategies to Enhance Polyfluorene Thermal Stability
Caption: Key strategies for improving polyfluorene thermal stability.
Diagram 3: Experimental Workflow for Thermally Stable Polyfluorenes
Caption: A standard workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Hybridize Doped Poly(Dioctylfluorene) Film with Polydimethylsiloxane | Scientific.Net [scientific.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancement of oxidative stability of polyfluorenes for direct thermal lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of thermally stable blue light-emitting polyfluorenes containing siloxane bridges | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjps.org [cjps.org]
- 12. researchgate.net [researchgate.net]
- 13. 20.210.105.67 [20.210.105.67]
- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
controlling the molecular weight distribution in polyfluorene synthesis
Technical Support Center: Polyfluorene Synthesis
Welcome to the technical support center for polyfluorene synthesis. This resource is designed for researchers and scientists to address common challenges encountered when controlling the molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI), during the synthesis of polyfluorenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing polyfluorenes, and how do they impact MWD?
A1: The most common methods for synthesizing polyfluorenes are transition-metal-catalyzed cross-coupling reactions. The two main approaches are:
-
Suzuki-Miyaura Polycondensation: This is a step-growth polymerization of dihalo-fluorene and fluorene-diboronic acid (or ester) monomers (an AA/BB type polymerization).[1][2] It is widely used due to its tolerance of various functional groups. However, achieving high molecular weight requires a very precise 1:1 stoichiometric ratio of the two monomers.[3][4] Deviations from this ratio can lead to lower molecular weights and broader PDI.[5]
-
Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP): This is a chain-growth polymerization method using AB-type monomers (containing both a halide and a boronic ester on the same molecule).[6][7] SCTP allows for greater control over molecular weight and typically results in polymers with narrower MWDs (PDI < 1.5) compared to traditional step-growth methods.[6][8] The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.[7]
Q2: What is a typical target for molecular weight (Mw) and polydispersity index (PDI) for polyfluorenes in applications like OLEDs?
A2: For applications in organic light-emitting diodes (OLEDs), a high molecular weight is generally desirable as it improves film formation and thermal stability.[9][10] A narrow PDI is also crucial because a broad distribution can lead to inconsistent material properties and device performance.[10]
| Parameter | Typical Target Range | Rationale |
| Weight-Average MW (Mw) | 30,000 - 150,000 g/mol | Ensures good film morphology, charge transport, and device stability.[11] |
| Polydispersity Index (PDI) | < 2.0 (ideally < 1.5) | A narrow distribution ensures uniform material properties and predictable performance.[6][8] |
Q3: How do I choose between a step-growth (AA/BB) and a chain-growth (AB-type) polymerization?
A3: The choice depends on the desired level of control over the final polymer structure.
-
Step-Growth (e.g., traditional Suzuki): Suitable for large-scale synthesis where precise MWD control is less critical. It is often more straightforward in terms of monomer synthesis.[1]
-
Chain-Growth (e.g., SCTP): The preferred method when precise control over molecular weight, a narrow PDI, and the synthesis of block copolymers are required.[6][7][8] This method provides characteristics of a living polymerization.[7]
Troubleshooting Guide
Problem 1: My final polymer has a very broad PDI (>2.5). What are the likely causes?
A broad PDI in step-growth Suzuki polycondensation can stem from several issues during polymerization.
| Potential Cause | Recommended Solution |
| Imprecise Stoichiometry | An imbalance in the 1:1 ratio of dihalo to diboronic acid monomers is a primary cause of low MW and broad PDI.[3][4][5] Solution: Accurately determine the purity of each monomer (e.g., via NMR, elemental analysis) and adjust weights to achieve a precise 1:1 molar ratio. |
| Side Reactions | Side reactions such as ligand scrambling or premature termination can disrupt polymerization.[1][2] Solution: Optimize reaction conditions (temperature, catalyst) and ensure all reagents and solvents are thoroughly purified and degassed. |
| Inefficient Initiation/Slow Reaction | If the reaction does not proceed to high conversion, the result will be a mix of oligomers and monomers, leading to a broad PDI. Solution: Ensure the catalyst is active and the reaction temperature is optimal. Monitor the reaction progress via GPC on small aliquots.[3] |
Below is a logic diagram to troubleshoot the causes of high PDI.
Problem 2: The molecular weight of my polyfluorene is much lower than expected. Why?
Low molecular weight is a common issue that often points to problems with reagents or reaction conditions.
| Potential Cause | Recommended Solution |
| Monomer Impurities | Reactive impurities, especially monofunctional ones, can act as chain terminators, preventing the growth of long polymer chains.[5] Solution: Purify monomers rigorously using techniques like recrystallization and column chromatography. |
| Presence of Oxygen | Oxygen can lead to oxidative side reactions, forming fluorenone keto-defects which can inhibit polymerization or cause cross-linking.[3] Solution: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[3] |
| Non-optimal Catalyst or Base | The choice of catalyst and base can significantly impact the reaction rate and final molecular weight.[4] Solution: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bases (e.g., K₂CO₃, K₃PO₄). A medium-strength inorganic base is often effective.[4] |
| Use of an End-Capper | If an end-capping agent (a monofunctional reactant like bromobenzene) was used, its concentration might be too high, leading to premature chain termination. Solution: Reduce the concentration of the end-capping agent or add it later in the reaction. |
Problem 3: My polymerization resulted in an insoluble gel. What happened?
Gelation occurs due to extensive cross-linking, forming an infinite polymer network that is insoluble.[3]
| Potential Cause | Recommended Solution |
| Oxidative Defects (Fluorenone Formation) | This is the most common cause. Oxidation at the C9 position of the fluorene ring creates fluorenone defects that act as cross-linking sites, especially at high temperatures.[3] Solution: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.[3] |
| Trifunctional Impurities | Impurities in the monomers with more than two reactive sites will act as branching points, leading to a cross-linked network. Solution: Ensure the highest possible purity of your monomers.[3] |
| High Catalyst Concentration / Prolonged Reaction Time | Excessively high catalyst concentrations or very long reaction times at elevated temperatures can promote side reactions that lead to branching and gelation.[3] Solution: Optimize catalyst loading to the minimum effective amount and monitor reaction time to avoid prolonged heating after high conversion is reached. |
The diagram below illustrates the pathway to gelation versus the desired linear polymerization.
Experimental Protocols
Protocol: Generalized Suzuki-Miyaura Polycondensation (Step-Growth)
This protocol describes a general procedure for synthesizing poly(9,9-dioctylfluorene) as an example.
1. Reagent Preparation:
-
Monomers: 2,7-dibromo-9,9-dioctylfluorene (Monomer A) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B).
-
Ensure both monomers are of high purity (>99.5%).
-
Accurately weigh equimolar amounts (1.000:1.000 ratio) of Monomer A and Monomer B and add them to a Schlenk flask.[3][4]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An aqueous solution of potassium carbonate (K₂CO₃, 2M), thoroughly degassed.
-
Solvent: Toluene, degassed by bubbling with argon or nitrogen for at least 30 minutes.
2. Reaction Setup:
-
Place the monomers in the Schlenk flask with a magnetic stir bar.
-
Add the palladium catalyst (typically 1-2 mol% relative to the monomers).
-
Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[3]
-
Using a syringe, add the degassed toluene, followed by the degassed K₂CO₃ solution. A typical solvent ratio is 4:1 toluene to water.[3]
3. Polymerization:
-
Immerse the flask in an oil bath preheated to 90 °C.
-
Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Allow the reaction to proceed for 24-48 hours under the inert atmosphere.[3] The solution will typically become more viscous as the polymer forms.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Precipitate the polymer by slowly adding the organic solution to a large volume of stirring methanol.[3]
-
Filter the resulting fibrous polymer precipitate.
-
Further purification can be performed by Soxhlet extraction, sequentially with methanol and acetone to remove oligomers and catalyst residues, and finally with a good solvent like chloroform or THF to collect the pure polymer fraction.[3]
-
Dry the purified polymer in a vacuum oven overnight.
5. Characterization:
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mw), and PDI by Gel Permeation Chromatography (GPC).[3]
The general workflow for this synthesis is depicted below.
References
- 1. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene [gfzxb.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Polyfluorene - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. Large Enhancement of Photoluminescence Obtained in Thin Polyfluorene Films of Optimized Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
analytical techniques for confirming the purity of 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 2,7-Dibromofluorene, a key building block in the development of organic electronics and pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, reproducibility, and safety of the final products. This document outlines the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for each analytical technique in the purity assessment of this compound.
| Feature | HPLC | GC-MS | qNMR | Melting Point Analysis |
| Purity Range | >98% | >97% | High Purity | Qualitative Indicator |
| Primary Use | Quantitative Purity | Impurity Identification | Absolute Purity | Preliminary Purity |
| Sample State | Solid/Solution | Solid/Solution | Solid/Solution | Solid |
| Throughput | High | Medium | Medium | High |
| Instrumentation Cost | Medium | High | High | Low |
| Key Advantages | High resolution, well-established for purity. | High sensitivity, definitive impurity identification. | High precision, no need for a specific reference standard of the analyte. | Simple, rapid, and inexpensive. |
| Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile impurities. | Requires a certified internal standard, higher initial setup. | Sensitive to technique, less precise than other methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point for laboratory implementation and may require optimization based on specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of organic compounds. A reversed-phase method is typically employed for non-polar compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 15 95 20 95 21 50 | 25 | 50 |
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities in the synthesis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (solvent)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Data Analysis: The purity is assessed by the area percentage of the this compound peak. Impurities are identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (IS): 1,4-Dinitrobenzene (certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the singlet at ~3.9 ppm for the CH₂ protons).
-
Integrate the singlet of the internal standard (1,4-Dinitrobenzene, ~8.4 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities. The literature melting point for this compound is typically in the range of 164-166 °C.[1]
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Place a small amount of finely powdered this compound into a capillary tube.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point).
-
-
Data Analysis: A narrow melting range (e.g., < 2 °C) within the expected literature value is indicative of high purity.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical techniques described.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity and impurity analysis.
Caption: Workflow for absolute purity determination by qNMR.
Caption: Workflow for preliminary purity assessment by melting point.
References
comparing different synthesis routes for 2,7-Dibromofluorene
For researchers and professionals in drug development and materials science, 2,7-dibromofluorene is a pivotal building block. Its synthesis is a critical first step in the creation of a wide array of functional organic molecules. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Routes
The synthesis of this compound from fluorene can be accomplished through several methods, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent handling. Below is a summary of key performance indicators for three prominent methods.
| Parameter | Method A: Copper(II) Bromide on Alumina | Method B: N-Bromosuccinimide (NBS) & HBr | Method C: Oxidative Bromination |
| Starting Material | Fluorene | Fluorene | Fluorene |
| Brominating Agent | Copper(II) Bromide on Alumina | N-Bromosuccinimide, Hydrobromic Acid | Sodium Bromide, Hydrogen Peroxide |
| Solvent(s) | Carbon Tetrachloride | Glacial Acetic Acid | 1,2-Dichloroethane, Water |
| Catalyst/Additive | Alumina (support) | None specified | Sulfuric Acid |
| Reaction Temperature | Reflux | Not specified | Room Temperature |
| Reaction Time | 5 hours | Not specified | 6 hours |
| Reported Yield | 98%[1][2] | 54.4%[3] | 72-74% (initial), 85% (total)[3] |
| Reported Purity | Not specified, purified by recrystallization | Not specified | >98% (HPLC)[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.
Method A: Synthesis using Copper(II) Bromide on Alumina
This method offers a high yield and straightforward procedure.
i) Preparation of Copper(II) Bromide on Alumina: To a solution of copper (II) bromide (10 g, 44.8 mmol) in 100 mL of distilled water, 20 g of neutral alumina (150 mesh) is added. The water is then removed under reduced pressure, and the resulting brown powder is dried overnight in a vacuum oven at 90 °C.[1]
ii) Synthesis of this compound: In a round-bottom flask, fluorene (1.5 g, 9.0 mmol) is dissolved in 80 mL of carbon tetrachloride. To this solution, 30 g of the prepared copper (II) bromide on alumina is added. The mixture is then stirred at reflux for 5 hours. After cooling to room temperature, the solid material is filtered off and washed with 50 mL of carbon tetrachloride. The combined organic filtrate is dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the product as yellow solids. Recrystallization from a mixture of ethyl acetate and hexane (5:95 v/v) can be performed for further purification.[1][2]
Method B: Synthesis using N-Bromosuccinimide (NBS) and Hydrobromic Acid
This classical method employs common laboratory reagents.
Synthesis of this compound: In a suitable reaction vessel, fluorene is dissolved in glacial acetic acid. N-bromosuccinimide (NBS) and hydrobromic acid are used as the brominating reagents. While the detailed reaction conditions are not fully specified in the cited source, a typical procedure would involve the controlled addition of NBS to the fluorene solution in the presence of a catalytic amount of HBr, followed by stirring at a specified temperature until the reaction is complete, as monitored by techniques like TLC.[3] The reported yield for this method is 54.4%.[3]
Method C: Oxidative Bromination in a Biphasic System
This approach is characterized by its mild reaction conditions and high purity of the final product.
Synthesis of this compound: To a three-necked flask at room temperature, add 10 mL of 1,2-dichloroethane, 1.66 g (10 mmol) of fluorene, 17.64 g (18 mmol) of 10% sulfuric acid, and 2.47 g (24 mmol) of sodium bromide. While stirring, 3.26 g (29 mmol) of 30% hydrogen peroxide is added dropwise. The reaction is allowed to proceed for 6 hours. Afterwards, a saturated sodium sulfite solution is added until the red color of excess bromine disappears. The precipitate is collected by filtration and the filter cake is washed with 5 mL of 1,2-dichloroethane and 20 mL of water to yield this compound with a purity of >98% (HPLC). The filtrate can be separated, and the organic phase concentrated under reduced pressure to recover more product, which can be recrystallized to achieve a total yield of up to 85%.[3]
Synthesis Workflow
The following diagram illustrates the different synthetic pathways from the common precursor, fluorene, to the target molecule, this compound.
Caption: Synthetic routes to this compound.
References
A Comparative Guide to the Reactivity of 2,7-Dibromofluorene and 2,7-Diiodofluorene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the fluorene scaffold is a cornerstone in the development of advanced organic materials and pharmaceuticals. The 2,7-dihalofluorenes, particularly 2,7-dibromofluorene and 2,7-diiodofluorene, serve as pivotal building blocks for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by fundamental principles and experimental data, to aid in the selection of the optimal substrate for specific synthetic applications.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is a critical factor influencing reaction efficiency. The established trend for halogen reactivity is I > Br > Cl > F. This is primarily attributed to the bond dissociation energy of the C-X bond, which decreases down the halogen group, thereby facilitating the rate-determining oxidative addition step of the palladium catalyst.
Consequently, 2,7-diiodofluorene is inherently more reactive than this compound under identical cross-coupling conditions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and often higher yields. However, the choice between the two substrates may also be influenced by factors such as cost, availability, and the stability of the starting materials and intermediates.
Theoretical and Practical Comparison
The fundamental difference in reactivity between this compound and 2,7-diiodofluorene stems from the inherent properties of the carbon-iodine versus the carbon-bromine bond.
| Feature | 2,7-Diiodofluorene | This compound | Rationale |
| C-X Bond Dissociation Energy | Lower | Higher | The C-I bond is weaker than the C-Br bond, requiring less energy to break.[1][2] |
| Rate of Oxidative Addition | Faster | Slower | The weaker C-I bond facilitates a more rapid oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3][4] |
| Typical Reaction Temperatures | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | The higher reactivity of the C-I bond allows for coupling at lower temperatures.[5] |
| Typical Reaction Times | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker conversion of starting materials.[5] |
| Catalyst Loading | Potentially lower | Typically higher | The ease of oxidative addition may allow for lower catalyst loadings to achieve high conversion. |
| Side Reactions | Potential for more side reactions due to higher reactivity and the possibility of iodine-mediated processes. | Generally more stable with fewer side reactions under standard conditions. | The higher reactivity of organoiodides can sometimes lead to undesired homocoupling or other side reactions. |
| Cost and Availability | Generally more expensive and less readily available. | More cost-effective and widely available.[6] | The synthesis of aryl iodides is often more complex and costly than that of aryl bromides. |
Performance in Key Cross-Coupling Reactions
While a direct, side-by-side quantitative comparison for 2,7-diiodofluorene and this compound under identical conditions is not extensively documented in the literature, their relative performance can be confidently inferred from the established principles of cross-coupling reactions and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Given the higher reactivity of the C-I bond, 2,7-diiodofluorene is expected to undergo Suzuki coupling more readily than this compound.
Expected Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | 2,7-Diiodofluorene | This compound |
| Yield | High to Excellent | Good to High |
| Reaction Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands. | Often requires more robust catalyst systems, especially for less reactive boronic acids. |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes. The reactivity trend of aryl halides in this reaction is also I > Br > OTf > Cl.[7]
Expected Performance Comparison in Sonogashira Coupling
| Parameter | 2,7-Diiodofluorene | This compound |
| Yield | High to Excellent | Good to High |
| Reaction Temperature | Room temperature to mild heating. | Typically requires heating. |
| Copper Co-catalyst | Can often be performed under copper-free conditions. | Often benefits from the presence of a copper(I) co-catalyst. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The reactivity of aryl halides in this transformation follows the same general trend.
Expected Performance Comparison in Buchwald-Hartwig Amination
| Parameter | 2,7-Diiodofluorene | This compound |
| Yield | High to Excellent | Good to High |
| Reaction Temperature | Lower | Higher |
| Ligand Choice | A broader range of phosphine ligands may be effective. | May require more specialized, electron-rich, and sterically hindered ligands for high efficiency.[8][9] |
Experimental Protocols
The following are representative, generalized protocols for the double cross-coupling of 2,7-dihalofluorenes. Optimal conditions may vary depending on the specific coupling partners and should be optimized accordingly.
General Protocol for Double Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2,7-dihalofluorene (1.0 equiv.), arylboronic acid (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3-4 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or 1,4-dioxane and water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C for dibromofluorene, potentially lower for diiodofluorene) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10][11]
General Protocol for Double Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the 2,7-dihalofluorene (1.0 equiv.), the amine (2.2-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 2.5-3.0 equiv.).[8][9]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 90-120 °C for dibromofluorene, potentially lower for diiodofluorene), with stirring, until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing the Workflow and Rationale
Caption: Logical workflow comparing this compound and 2,7-diiodofluorene in cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection between this compound and 2,7-diiodofluorene for cross-coupling reactions is a trade-off between reactivity and cost/stability. For applications where mild reaction conditions and high throughput are paramount, and where the cost of the starting material is not a limiting factor, 2,7-diiodofluorene is the superior choice. Its higher reactivity allows for greater flexibility in reaction conditions and can lead to improved yields and shorter reaction times.
Conversely, for large-scale syntheses or when cost is a primary consideration, this compound remains a highly viable and widely used substrate. While it may require more forcing conditions, a vast body of literature exists to guide the optimization of reactions involving this robust and readily available building block. Ultimately, the optimal choice will depend on the specific goals and constraints of the research or development project.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
comparative study of different catalysts for Suzuki coupling of 2,7-Dibromofluorene
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The functionalization of the fluorene core, specifically at the 2 and 7 positions, is crucial for the development of advanced materials and pharmaceutical agents. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of 2,7-dibromofluorene, offering a side-by-side look at their performance based on experimental data.
The choice of catalyst, along with the reaction conditions, significantly impacts the yield, reaction time, and overall efficiency of the Suzuki coupling. Below, we summarize the performance of several common palladium catalysts in the double Suzuki coupling of 2,7-dibromo-9,9-dialkylfluorene with arylboronic acids.
Comparative Performance of Catalytic Systems
The following table outlines the performance of different palladium catalysts in the synthesis of 2,7-diarylfluorene derivatives. While direct comparative studies under identical conditions are limited, this compilation of data from various sources provides valuable insights into the efficacy of each catalyst system.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 24 | ~58-63% (for mono-arylation) | A common and readily available catalyst, though it may require longer reaction times for double coupling. The provided yield is for the mono-arylation of 2-bromofluorene, suggesting that the double coupling might require more forcing conditions or result in lower yields.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | Not Specified | Fast Conversion | Not Quantified | Showed the fastest conversion rate in a comparative study for Suzuki polymerization, indicating high reactivity.[2] |
| Pd(OAc)₂ | Buchwald Ligand (e.g., SPhos) | K₃PO₄ | Toluene | 100 | 1.5 | High (>90%) | Buchwald ligands are known for their high efficiency in coupling sterically hindered or challenging substrates. This system provides high yields in a short reaction time.[3] |
| Pd₂(dba)₃ | Buchwald Ligand (e.g., XPhos) | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | 0.33 | Moderate (e.g., 53% for a related substrate) | Microwave-assisted reactions with Buchwald ligands can significantly reduce reaction times. |
Experimental Workflow and Reaction Mechanism
The general workflow for a Suzuki-Miyaura cross-coupling reaction involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to effect the carbon-carbon bond formation.
Caption: General experimental workflow for the Suzuki coupling of this compound.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to Spectroscopic Validation of 2,7-Dibromofluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for the structural validation of 2,7-Dibromofluorene and its derivatives. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are presented to offer a comprehensive reference for the characterization of this important class of compounds.
Spectroscopic Analysis Overview
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, confirming the presence of the fluorenyl core, the positions of the bromine substituents, and the nature of any appended functional groups.
Key Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution patterns of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can offer structural clues through fragmentation analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized this compound derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR data for this compound and a representative derivative, 9,9-Dihexyl-2,7-dibromofluorene.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| This compound | ¹H | 3.89 | CH₂ (C9) |
| 7.54 - 7.73 | Aromatic Protons | ||
| ¹³C | No fully assigned spectrum readily available in searched literature. | ||
| 9,9-Dihexyl-2,7-dibromofluorene | ¹H | 0.60 - 0.85 (m) | CH₃ |
| 1.00 - 1.20 (m) | CH₂ (hexyl chains) | ||
| 1.90 - 2.05 (m) | CH₂ (alpha to C9) | ||
| 7.40 - 7.60 (m) | Aromatic Protons | ||
| ¹³C | Specific assignments require further 2D NMR analysis. | Aromatic and aliphatic regions are distinguishable. |
Note: Specific peak assignments for the aromatic protons in both compounds and for the ¹³C spectrum of this compound would require further analysis, such as 2D NMR experiments (COSY, HSQC, HMBC), which were not detailed in the surveyed literature.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The data presented is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width is necessary (e.g., 0-200 ppm), and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Comparative Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values | Interpretation |
| This compound | GC-MS | 324, 245, 243 | [M]⁺•, [M-Br]⁺, [M-Br]⁺ |
| 9,9-Dihexyl-2,7-dibromofluorene | - | 492.3 (calc.) | Molecular Weight |
| 2,7-Dibromo-9-fluorenone | - | 338 (calc.) | Molecular Weight |
Note: The presence of two bromine atoms results in a characteristic M, M+2, M+4 isotopic pattern with relative intensities of approximately 1:2:1.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). For direct infusion techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), prepare a dilute solution in a suitable solvent such as methanol or acetonitrile.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, infuse the sample solution into an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). This allows for the determination of the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, it is particularly useful for confirming the presence of the aromatic system and any functional groups introduced at the C9 position or elsewhere on the fluorene core.
Comparative FTIR Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound & Derivatives | 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (if alkylated) | |
| ~1600, ~1450 | Aromatic C=C stretch | |
| ~880-800 | C-H out-of-plane bending (aromatic) | |
| ~600-500 | C-Br stretch | |
| 2,7-Dibromo-9-fluorenone | ~1715 | C=O stretch (ketone) |
Note: The FTIR spectrum of a 9,9-didecyl-2,7-dibromofluorene shows characteristic peaks for the aromatic C-H and aliphatic C-H stretching vibrations.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum (of the empty ATR crystal or a pure KBr pellet).
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Logical Relationships in Spectroscopic Data
The following diagram illustrates the logical connections between the different spectroscopic data points in confirming the structure of a this compound derivative.
electrochemical characterization and HOMO/LUMO level determination of fluorene copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of three key fluorene copolymers: Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT), Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), and Poly(9,9-dioctylfluorene-co-bis-N,N-(4-butylphenyl)-bis-N,N-phenyl-1,4-phenylenediamine) (PFB). The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for designing and optimizing organic electronic devices, including sensors and components for drug delivery systems. This guide presents experimental data in a clear, comparative format and outlines the detailed methodologies used for their characterization.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for F8BT, TFB, and PFB, providing a direct comparison of their electronic properties. These values are essential for predicting charge injection and transport characteristics in multilayer devices.
| Copolymer | Onset Oxidation Potential (E_ox) (V vs. Fc/Fc+) | Onset Reduction Potential (E_red) (V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| F8BT | 1.08 | -1.7 | -5.88 | -3.1 | 2.78 |
| TFB | 0.5 | -2.5 | -5.3 | -2.3 | 3.0 |
| PFB | 0.45 | -2.55 | -5.25 | -2.25 | 3.0 |
Experimental Protocols
The determination of the HOMO and LUMO energy levels of these fluorene copolymers is predominantly carried out using cyclic voltammetry (CV). Below is a detailed methodology representative of the experimental protocols cited in the literature for these characterizations.
Cyclic Voltammetry (CV) Methodology:
-
Instrumentation: A potentiostat/galvanostat system is used to perform the cyclic voltammetry measurements.
-
Electrochemical Cell: A standard three-electrode cell is employed.
-
Working Electrode: A glassy carbon electrode is typically used as the working electrode. The fluorene copolymer is deposited as a thin film onto the electrode surface by drop-casting or spin-coating from a solution (e.g., in chloroform or toluene).
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Reference Electrode: A non-aqueous Ag/Ag+ electrode or a saturated calomel electrode (SCE) is commonly used. The potential is then calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard. The Fc/Fc+ couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
-
-
Electrolyte Solution: The measurements are conducted in an anhydrous and deoxygenated organic solvent, typically acetonitrile (CH3CN) or dichloromethane (CH2Cl2), containing a supporting electrolyte. A common choice for the electrolyte is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Experimental Procedure:
-
The fluorene copolymer solution is prepared and cast onto the working electrode, followed by drying to form a uniform thin film.
-
The three electrodes are assembled in the electrochemical cell containing the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back. The scan rate is typically set between 20 and 100 mV/s.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the resulting voltammogram. The onset potentials are identified as the points where the current begins to increase significantly from the baseline.
-
-
Calculation of HOMO and LUMO Levels: The HOMO and LUMO energy levels are calculated from the onset potentials using the following empirical formulas[1]:
-
E_HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8] The electrochemical band gap (E_g) is then calculated as the difference between the LUMO and HOMO energy levels:
-
E_g (eV) = E_LUMO - E_HOMO
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the electrochemical characterization and determination of HOMO/LUMO levels of fluorene copolymers using cyclic voltammetry.
Caption: Workflow for HOMO/LUMO Level Determination.
References
A Comparative Guide to the Photophysical Properties of Polyfluorene Architectures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of different polyfluorene architectures, including linear, branched (hyperbranched and dendronized), and crosslinked structures. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of materials for various optoelectronic and sensing applications.
Overview of Polyfluorene Architectures
Polyfluorenes are a class of conjugated polymers known for their strong blue emission, high photoluminescence quantum efficiency, and good thermal stability.[1] Their photophysical properties can be significantly tuned by modifying their molecular architecture. This guide focuses on three primary architectures:
-
Linear Polyfluorenes: These consist of a one-dimensional polymer backbone. A widely studied example is poly(9,9-dioctylfluorene) (PFO).[2][3]
-
Branched Polyfluorenes: These architectures incorporate branching points along the polymer backbone. This category includes:
-
Crosslinked Polyfluorenes: These are polymer networks formed by creating covalent bonds between linear or branched polymer chains.[9][10]
The architectural differences influence key photophysical parameters such as absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and fluorescence lifetime.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of different polyfluorene architectures based on reported experimental data.
| Architecture | Polymer Example | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (Φ_PL) | Fluorescence Lifetime (τ) (ns) | Key Features & References |
| Linear | Poly(9,9-dioctylfluorene) (PFO) Film | ~381-394[2][5][11] | ~417-436[2][11] | ~0.55 - 0.69[2][12] | Not explicitly found for film | Prone to aggregation and excimer formation, leading to red-shifted emission.[1] The β-phase conformation can enhance PLQE.[2][12] |
| Branched | Hyperbranched Poly(di-n-hexylfluorene) (Hyper-PDHF) Film | 334[4][5][13] | 418[4][5][13] | 0.81 (in solution)[4][5][13] | Not explicitly found | Blue-shifted absorption compared to linear analog; suppresses aggregate and excimer formation.[4][5][13] |
| Dendronized Polyfluorene (Second Generation) | Similar to linear PFO[6] | Similar to linear PFO[6] | Enhanced efficiency (up to 0.92 in dilute solution)[6] | Not explicitly found | Bulky dendrons prevent self-quenching and aggregation, improving stability and efficiency.[6][7][8] | |
| Crosslinked | Crosslinked Poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) | Broadened and red-shifted compared to precursor[9] | Broadened and red-shifted compared to precursor[9] | Not explicitly found | Not explicitly found | Crosslinking can enhance thermal stability and solvent resistance. Photophysical properties are highly dependent on the crosslinking density and method.[1][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectra of polyfluorene thin films.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the polyfluorene in a suitable solvent (e.g., toluene, chloroform).
-
Spin-coat the solution onto a quartz substrate to form a thin, uniform film.
-
Anneal the film if necessary to control morphology.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Place a blank quartz substrate in the reference beam path.
-
Place the polyfluorene film in the sample beam path.
-
Scan a range of wavelengths (e.g., 300-600 nm) to record the absorbance spectrum.
-
The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
Photoluminescence Spectroscopy
Objective: To determine the emission spectra of polyfluorene thin films.
Methodology:
-
Sample Preparation:
-
Prepare thin films as described for UV-Vis spectroscopy.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for wavelength selection, a sample holder, and a detector (e.g., photomultiplier tube).
-
-
Measurement:
-
Mount the film in the sample holder.
-
Set the excitation wavelength to a value where the polymer absorbs strongly (typically near its λ_abs).
-
Scan a range of emission wavelengths longer than the excitation wavelength to record the photoluminescence spectrum.
-
The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.
-
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To determine the efficiency of light emission.
Methodology (Integrating Sphere Method):
-
Instrumentation:
-
A spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all emitted and scattered light from the sample.
-
-
Measurement Procedure:
-
Step 1 (Reference): Place a blank substrate (identical to the sample substrate) in the integrating sphere and measure the spectrum of the excitation light scattered by the blank.
-
Step 2 (Sample Emission): Place the polyfluorene film in the integrating sphere and measure the emission spectrum while exciting at a wavelength where the sample absorbs. The sphere collects all the emitted photons.
-
Step 3 (Sample Scattering): Measure the spectrum of the excitation light scattered by the sample film.
-
-
Calculation:
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by subtracting the number of photons scattered by the sample from the number of photons scattered by the reference.
-
Fluorescence Lifetime Measurement
Objective: To determine the decay dynamics of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode).
-
A sensitive, high-speed photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).
-
TCSPC electronics to measure the time delay between the excitation pulse and the detection of an emitted photon.
-
-
Measurement:
-
The sample is excited by the pulsed laser.
-
The detector registers the arrival of individual photons.
-
The TCSPC electronics build a histogram of the arrival times of the photons relative to the excitation pulses.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
This decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ).
-
Visualization of Architectural Influence
The following diagrams illustrate the relationship between the polyfluorene architecture and its resulting photophysical properties.
Caption: Architectural impact on polyfluorene properties.
Caption: Workflow for polyfluorene characterization.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic properties of poly(9,9‐dioctylfluorene) thin films possessing varied fractions of β‐phase chain segments: enhanced photoluminescence efficiency via conformation structuring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Synthesis and Characterization of Dendronized Polyfluorenes - Macromolecules - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 11. collections.lib.utah.edu [collections.lib.utah.edu]
- 12. Publications | Research groups | Imperial College London [imperial.ac.uk]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to Assessing Batch-to-Batch Consistency of Commercial 2,7-Dibromofluorene
For researchers, scientists, and professionals in drug development and materials science, the purity and consistency of starting materials are paramount. 2,7-Dibromofluorene is a key building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs) and high-performance polymers. However, batch-to-batch variability in commercial this compound can introduce unforeseen challenges, impacting reaction yields, product purity, and the final performance of electronic devices. This guide provides a comprehensive framework for assessing the consistency of commercial this compound, complete with detailed experimental protocols and data interpretation strategies.
The lack of publicly available, direct comparative studies on the batch-to-batch consistency of commercial this compound necessitates a proactive approach to quality control. This guide empowers researchers to conduct their own assessments, ensuring the reliability and reproducibility of their work.
Key Quality Parameters and Potential Impurities
The primary concerns regarding the quality of this compound are its purity, the profile of organic impurities, residual solvent content, and inorganic impurities. Common impurities can arise from the synthesis process, which often involves the bromination of fluorene.
Potential Impurities Include:
-
Isomeric Impurities: The most common impurity is the 2,6-dibromofluorene isomer, which can be difficult to separate due to similar physical properties.
-
Under- or Over-brominated Species: Monobromofluorene and tribromofluorene can be present as byproducts of an incomplete or overly aggressive bromination reaction.
-
Starting Material: Unreacted fluorene may remain in the final product.
-
Oxidized Byproducts: Fluorenone derivatives can form through oxidation.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., dichloromethane, hexane) and unreacted reagents may be present.
Experimental Workflow for Quality Assessment
A systematic approach is crucial for a thorough assessment. The following workflow outlines the key steps from sample reception to data analysis.
Data Presentation for Easy Comparison
To facilitate a clear comparison between different batches, all quantitative data should be summarized in a structured table. Below is a template that can be adapted based on the specific analyses performed.
| Parameter | Batch A | Batch B | Batch C | Supplier Specification |
| Appearance | White Crystalline Powder | Off-white Powder | White Crystalline Powder | White Crystalline Powder |
| Melting Point (°C) | 164-166 | 162-165 | 165-166 | 164-166 |
| HPLC Purity (%) | 99.8 | 99.2 | 99.9 | ≥ 99.5 |
| Impurity 1 (Area %) | 0.10 | 0.45 | 0.05 | Not specified |
| Impurity 2 (Area %) | 0.05 | 0.20 | 0.02 | Not specified |
| ¹H-NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Residual Solvents (ppm) | Dichloromethane: 50 | Dichloromethane: 200 | Dichloromethane: <10 | Not specified |
| Performance in Test Reaction | High Yield, High MW Polymer | Lower Yield, Lower MW Polymer | High Yield, High MW Polymer | Not applicable |
Experimental Protocols
Detailed and consistent experimental procedures are essential for generating reliable and comparable data.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and to quantify impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 60:40 (acetonitrile:water) mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance, for instance, around 280 nm.
-
Sample Preparation: Accurately weigh and dissolve a small amount of each batch in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject equal volumes of each sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve approximately 5-10 mg of each batch in about 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the spectra of different batches to the known spectrum of pure this compound. Look for small, unidentified peaks that could indicate impurities. The integration of these peaks relative to the main product peaks can provide a semi-quantitative measure of impurity levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile organic impurities and residual solvents.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all volatile components.
-
Sample Preparation: Prepare a solution of each batch in a high-purity solvent that does not interfere with the analysis (e.g., hexane).
-
Analysis: The gas chromatogram will separate the volatile components, and the mass spectrometer will help in their identification by comparing the mass spectra to a library.
Melting Point Analysis
Objective: To get a quick indication of purity.
-
Instrumentation: Melting point apparatus.
-
Procedure: A sharp melting point range close to the literature value (around 164-166°C) suggests high purity. A broad or depressed melting point range can indicate the presence of impurities.
Performance in a Test Reaction: Suzuki-Miyaura Polymerization
Objective: To assess the impact of batch variability on a common application.
-
Reaction: Polymerize each batch of this compound with a suitable bis(boronic acid) or bis(boronic ester) comonomer under standard Suzuki-Miyaura conditions.
-
Analysis: Compare the yield, molecular weight (determined by Gel Permeation Chromatography - GPC), and polydispersity index (PDI) of the resulting polymer for each batch. Inconsistent results can be indicative of impurities that may be poisoning the catalyst or terminating the polymerization.
Conclusion
Ensuring the batch-to-batch consistency of this compound is a critical step in achieving reproducible and reliable results in research and development. By implementing a systematic analytical and functional testing protocol as outlined in this guide, researchers can confidently select high-quality materials, mitigate risks associated with material variability, and ultimately accelerate their progress in the development of novel materials and devices.
A Comparative Benchmark of 2,7-Dibromofluorene-Based Emitters for Advanced Organic Electronics
For researchers, scientists, and professionals in drug development, the selection of emitter materials is a critical determinant of performance in organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of 2,7-dibromofluorene-based materials against other classes of emitters, supported by experimental data to inform material selection and device design.
Derivatives of this compound form a significant class of organic semiconductors, prized for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties.[1] These characteristics make them promising candidates for the emissive layer in OLEDs, particularly for achieving the elusive combination of high efficiency and long operational stability in blue-emitting devices. This guide benchmarks the performance of these materials against other prominent emitter classes, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.
Performance Benchmark of OLED Emitters
The efficacy of an OLED is primarily judged by its external quantum efficiency (EQE), color purity (defined by CIE coordinates), and operational lifetime. The following table summarizes the performance of various blue OLED emitters, providing a context for the performance of this compound derivatives.
| Emitter Class | Material Example | Max EQE (%) | CIE Coordinates (x, y) | Lifetime (T95 @ 1000 cd/m²) |
| Fluorene-Based | t-DABNA | 7.8 | (0.135, 0.072) | 10.0 h |
| Fluorescent | TPO-AP | 4.26 | Not Reported | Not Reported |
| Phosphorescent | Ir(CNpi)3 | Not specified | Not specified | Not specified |
| Phosphorescent | PtON-TBBI | 25.4 | (0.141, 0.197) | 150 h |
| TADF | BCz-TRZ | 20.5 | ~ (0.19, 0.32) | Not directly comparable |
| TADF | OBA-O | 10.2 | (0.19, 0.32) | Not directly comparable |
| TADF | D6 | 19.5 | (0.16, 0.20) | Not Reported |
| TADF | B9 | 13.5 | (0.13, 0.09) | Not Reported |
| TADF | B10 | 20.2 | (0.12, 0.13) | Not Reported |
As the data indicates, while traditional fluorescent emitters are limited to a theoretical maximum EQE of 25% due to the harvesting of only singlet excitons, phosphorescent and TADF materials can achieve near 100% internal quantum efficiency by harnessing triplet excitons.[2][3] this compound derivatives are versatile scaffolds that can be functionalized to create emitters across these classes, with their performance being highly dependent on the specific molecular design.[1]
The Mechanism of Thermally Activated Delayed Fluorescence (TADF)
A key strategy for enhancing OLED efficiency is the utilization of TADF. This mechanism allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). This process is facilitated by a small energy gap between the lowest singlet (S1) and triplet (T1) excited states.
References
Safety Operating Guide
Proper Disposal and Handling of 2,7-Dibromofluorene: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,7-Dibromofluorene based on publicly available safety data sheets and general laboratory safety protocols. It is not a substitute for a site-specific risk assessment and adherence to all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
The following information is intended to provide laboratory personnel, including researchers, scientists, and drug development professionals, with essential safety and logistical information for the proper handling and disposal of this compound.
Immediate Safety and Hazard Information
This compound is a solid crystalline substance that presents several health hazards.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment.
Summary of Hazards and Handling Precautions
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) | Handling and Storage |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat.[1] | Avoid contact with skin. Wash hands thoroughly after handling.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses or goggles.[1] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[1] | Avoid breathing dust. Minimize dust generation.[1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2] | ||
| Incompatibilities | Keep away from strong oxidizing agents.[1] |
Waste Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and environmental compliance. The process involves careful collection, segregation, and transfer of the chemical waste to a licensed disposal facility.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the disposal of this compound waste from the point of generation to its final disposal.
1. Waste Collection and Segregation:
-
Container: Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: This waste should be segregated as a halogenated organic solid waste. Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[3]
2. Storage in the Laboratory:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Safety: Ensure the storage area is away from sources of ignition and incompatible materials like strong oxidizing agents.[1]
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Documentation: Complete any required waste pickup forms or documentation as per your institution's procedures.
4. Final Disposal Method:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.[2]
-
Incineration: High-temperature incineration in a facility equipped with appropriate scrubbers and emission controls is a common disposal method for halogenated organic compounds.[4] This process is designed to destroy the compound while minimizing the formation of harmful byproducts.
Spill and Decontamination Procedures
In the event of a spill or the need to decontaminate equipment, the following steps should be taken.
Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be needed for large quantities of dust.
-
Containment: For a solid spill, carefully sweep or vacuum the material.[1] Avoid actions that generate dust. If using a vacuum, it must be suitable for hazardous dust.
-
Collection: Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste containing this compound.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Equipment Decontamination Protocol:
-
Initial Cleaning: Safely remove any gross contamination of this compound from the equipment. This may involve scraping or wiping the solid material.
-
Solvent Rinse: Rinse or wipe the equipment with a solvent that will dissolve this compound. The choice of solvent will depend on the equipment's material compatibility.
-
Soapy Water Wash: Wash the equipment thoroughly with soap and water to remove any residual chemical and solvent.
-
Final Rinse: Rinse the equipment with deionized water.
-
Waste Disposal: All rinsate and cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.
Important Note on Autoclaving: Do not attempt to decontaminate this compound waste by autoclaving. Autoclaves are not suitable for treating chemical waste, especially halogenated organic compounds, and can lead to the release of hazardous vapors and damage to the equipment.[5][6][7]
References
- 1. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 2. acs.org [acs.org]
- 3. bucknell.edu [bucknell.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. The Role of Autoclaves in Medical Waste Treatment | Stericycle | Stericycle [stericycle.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling 2,7-Dibromofluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,7-Dibromofluorene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a skin, eye, and respiratory irritant.[1][2][3] Inhalation of dust or vapors and direct contact with skin and eyes should be strictly avoided. The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[4] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact, irritation, and potential absorption.[1] |
| Lab coat | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | NIOSH-approved N95 dust mask or a full-face respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][6] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to use in experimental protocols.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
